molecular formula C8H4N2S B3057915 Thieno[2,3-b]pyridine-6-carbonitrile CAS No. 86344-86-7

Thieno[2,3-b]pyridine-6-carbonitrile

Cat. No.: B3057915
CAS No.: 86344-86-7
M. Wt: 160.2 g/mol
InChI Key: KTSOZLHVFLYDNN-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-6-carbonitrile (CAS 86344-86-7) is a chemical compound with the molecular formula C8H4N2S and a molecular weight of 160.20 g/mol . This thienopyridine scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse and potent biological activities. Research indicates that this class of compounds demonstrates promising anticancer properties against a variety of tumour cell lines, including breast cancer and melanoma . The anticancer mechanism is under investigation, with studies suggesting potential modulation of several molecular targets. These include the adenosine A2A receptor, a GPCR implicated in the immune response to tumours, and the colchicine binding site in tubulin, which would disrupt microtubule dynamics . Furthermore, structurally similar thienopyridine derivatives have been identified to possess neurotropic functions. For instance, certain analogues have been found to induce neuronal differentiation in model cell lines, suggesting potential value in neuroscience and neurodegenerative disease research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

thieno[2,3-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSOZLHVFLYDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511606
Record name Thieno[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86344-86-7
Record name Thieno[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of Thieno[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Thieno[2,3-b]pyridine-6-carbonitrile , a critical heterocyclic intermediate used in the synthesis of high-performance organic semiconductors (Diketopyrrolopyrrole dyes) and medicinal chemistry scaffolds.

Chemical Profile, Synthesis, and Applications

Executive Summary

Thieno[2,3-b]pyridine-6-carbonitrile (CAS: 86344-86-7) is a fused bicyclic heteroaromatic compound characterized by a pyridine ring fused to a thiophene ring, bearing a nitrile (cyano) functional group at the C6 position. This specific isomer is of high strategic value as a precursor for Diketopyrrolopyrrole (DPP) pigments and organic field-effect transistors (OFETs), where the thienopyridine core enhances planarity and charge transport compared to simple pyridine analogs. In drug discovery, it serves as a versatile intermediate for synthesizing kinase inhibitors by converting the nitrile group into amides, amines, or heterocycles.

Chemical Identity & Structure

Nomenclature and Numbering

The numbering of the thieno[2,3-b]pyridine system is critical for correct regioisomer identification. The standard IUPAC numbering assigns the sulfur atom as position 1. The fusion occurs between the 2,3-bond of the thiophene and the b-bond (C2-C3) of the pyridine.

  • Systematic Name: Thieno[2,3-b]pyridine-6-carbonitrile[1]

  • CAS Registry Number: 86344-86-7[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
  • Molecular Weight: 160.20 g/mol

  • SMILES: N#Cc1ccc2csc2n1 (Note: The CN group is at position 6, adjacent to the pyridine nitrogen at position 7).

Structural Analysis

The molecule consists of an electron-deficient pyridine ring fused to an electron-rich thiophene ring. The 6-carbonitrile substitution places the electron-withdrawing cyano group ortho to the pyridine nitrogen.

  • Electronic Character: The C6 position is naturally electrophilic due to the inductive effect of the adjacent nitrogen. The addition of the cyano group further decreases electron density, making the ring susceptible to nucleophilic attacks or reduction.

  • Planarity: The fused system is planar, facilitating

    
    -
    
    
    
    stacking, which is essential for its application in solid-state organic electronics.

Physical & Chemical Properties[4][5][6][7][8][9][10][11]

PropertyDataSource/Note
Physical State Solid (Crystalline)Typically isolated as white or off-white needles/powder.
Melting Point 139–143 °C (Approx.)[4][5]Varies by purity/polymorph; analogous derivatives melt in this range.
Solubility DMSO, DMF, CH

Cl

, EtOAc
Poor solubility in water and non-polar alkanes (Hexane).
Basicity Weakly BasicThe pyridine nitrogen lone pair is available but less basic than pyridine due to the electron-withdrawing CN group.
Stability StableStable under standard ambient conditions; sensitive to strong acids/bases (hydrolysis of CN).

Synthetic Pathways[12]

The synthesis of Thieno[2,3-b]pyridine-6-carbonitrile typically proceeds via the Reissert-Henze reaction , a powerful method for functionalizing pyridine rings adjacent to the nitrogen.

Primary Route: N-Oxidation and Cyanation

This route avoids the need for pre-functionalized halo-pyridines and directly installs the cyano group at the C6 position.

Reaction Scheme (DOT Visualization):

Synthesis Start Thieno[2,3-b]pyridine (Precursor) Step1 Step 1: N-Oxidation (mCPBA, DCM) Start->Step1 Inter Thieno[2,3-b]pyridine 7-oxide Step1->Inter Oxidation Step2 Step 2: Reissert-Henze (TMSCN, Activator, TEA) Inter->Step2 Product Thieno[2,3-b]pyridine- 6-carbonitrile Step2->Product Nucleophilic Subst.

Caption: Two-step synthesis via N-oxide activation. The N-oxide intermediate renders the C6 position highly electrophilic, allowing attack by the cyanide ion.

Mechanistic Insight[9]
  • Activation: The N-oxide oxygen attacks an electrophilic activator (e.g., dimethylcarbamoyl chloride or benzoyl chloride), forming a highly reactive N-acyloxy cation.

  • Nucleophilic Attack: The cyanide anion (from TMSCN) attacks the C6 position (alpha to nitrogen), disrupting aromaticity.

  • Elimination: Aromatization is restored by the elimination of the activating group (as an acid or salt), yielding the 6-cyanothieno[2,3-b]pyridine.

Experimental Protocol

Objective: Synthesis of Thieno[2,3-b]pyridine-6-carbonitrile (Scale: ~1.0 mmol)

Safety Warning: Cyanide sources (TMSCN) are highly toxic. Work in a well-ventilated fume hood. mCPBA is a strong oxidant.

Step 1: Preparation of Thieno[2,3-b]pyridine 7-oxide
  • Dissolve: Dissolve thieno[2,3-b]pyridine (1.0 eq) in Dichloromethane (DCM).

  • Oxidize: Add m-chloroperbenzoic acid (mCPBA, 1.2–1.5 eq) portion-wise at 0°C.

  • Stir: Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Wash with saturated NaHCO

    
     solution to remove excess acid. Extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify by flash column chromatography (typically MeOH/DCM gradient) to yield the N-oxide as a solid.

Step 2: Cyanation (Reissert-Henze Conditions)
  • Mix: Dissolve the N-oxide (1.0 eq) in dry Acetonitrile (MeCN) or DCM.

  • Add Reagents: Under inert atmosphere (N

    
    ), add Trimethylsilyl cyanide (TMSCN, 3.0 eq) and Triethylamine (TEA, 2.0 eq).
    
  • Activate: Add Dimethylcarbamoyl chloride (or Benzoyl chloride) (2.0 eq) slowly.

  • Heat: Heat the mixture to 60–80°C for 4–12 hours.

  • Quench: Cool to RT and quench with water/NaHCO

    
    .
    
  • Isolate: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry, and concentrate.

  • Purify: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc) to obtain Thieno[2,3-b]pyridine-6-carbonitrile as a white/pale yellow solid.

Applications & Reactivity

Organic Electronics (DPP Precursor)

The primary industrial utility of the 6-carbonitrile derivative is in the synthesis of Diketopyrrolopyrrole (DPP) dyes.

  • Reaction: Condensation of 2 equivalents of Thieno[2,3-b]pyridine-6-carbonitrile with 1 equivalent of dialkyl succinate in the presence of a strong base (e.g., Sodium t-butoxide).

  • Result: This forms a symmetric DPP core flanked by thienopyridine units. These materials exhibit high electron mobility and are used in organic photovoltaics (OPVs).

Medicinal Chemistry

The nitrile group serves as a "chemical handle" for further diversification:

  • Hydrolysis: Converts -CN to -COOH (Carboxylic acid) or -CONH

    
     (Primary amide).
    
  • Reduction: Converts -CN to -CH

    
    NH
    
    
    
    (Aminomethyl), facilitating the construction of larger molecular scaffolds.
  • Cyclization: Reaction with azides yields tetrazoles; reaction with hydroxylamine yields amidoximes.

Reactivity Flowchart:

Reactivity Center Thieno[2,3-b]pyridine- 6-carbonitrile Acid Carboxylic Acid (Hydrolysis: H+/H2O) Center->Acid Amine Aminomethyl (Reduction: H2/Pd or LAH) Center->Amine DPP DPP Pigment (Succinate ester + Base) Center->DPP Tetrazole Tetrazole (NaN3 / ZnBr2) Center->Tetrazole

Caption: Divergent synthesis pathways from the 6-carbonitrile intermediate. The DPP pathway (Red) is critical for materials science.

References

  • AK Scientific. (n.d.). Thieno[2,3-b]pyridine-6-carbonitrile Product Page. Retrieved from

  • Xiao, H., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides. Molecules, 31(2). Retrieved from

  • Google Patents. (2023). WO2023125681A1 - Heterocyclic compounds. Retrieved from

  • Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of thienopyridines. XXX. Elaboration of the substituent in 6-cyanothieno[2,3-b]pyridine. Journal of Heterocyclic Chemistry. Retrieved from

Sources

The Ascending Therapeutic Trajectory of Thieno[2,3-b]pyridine-6-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The thieno[2,3-b]pyridine core represents a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that exhibit the ability to bind to a wide range of biological targets, thereby displaying a broad spectrum of therapeutic activities. This guide delves into a specific and promising subclass: the Thieno[2,3-b]pyridine-6-carbonitrile derivatives. The introduction of a carbonitrile group at the 6-position of this heterocyclic system profoundly influences its electronic properties and spatial configuration, opening new avenues for therapeutic intervention. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, mechanism of action, and therapeutic potential of these intriguing molecules. We will explore their promise in oncology, inflammation, and beyond, supported by detailed experimental protocols and data-driven insights to empower your research and development endeavors.

The Strategic Importance of the Thieno[2,3-b]pyridine-6-carbonitrile Core

The fusion of a thiophene and a pyridine ring creates the thieno[2,3-b]pyridine system, a bioisostere of benzofuran, which has demonstrated significant biological activities. The strategic placement of a carbonitrile (-C≡N) group at the 6-position is a key chemical modification. This electron-withdrawing group can significantly alter the molecule's dipole moment, hydrogen bonding capacity, and metabolic stability. Furthermore, the nitrile group can act as a key pharmacophoric feature, participating in crucial interactions with biological targets.

Navigating the Synthetic Landscape: Crafting the Core Scaffold

The synthesis of thieno[2,3-b]pyridine-6-carbonitrile derivatives can be approached through several strategic routes. A common and effective method involves the construction of the fused ring system from appropriately substituted pyridine precursors.

General Synthetic Protocol: A Step-by-Step Guide

A versatile and widely adopted synthetic route to access the 3-aminothieno[2,3-b]pyridine core, which can be further modified to introduce the 6-carbonitrile, is the Gewald reaction. The following protocol provides a generalized approach:

Protocol 1: Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives

  • Step 1: Synthesis of the Pyridinethione Precursor.

    • React a suitable β-enaminonitrile with a ketone or aldehyde in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine) in a solvent like ethanol or dimethylformamide (DMF).

    • The reaction mixture is typically heated under reflux for several hours.

    • Upon cooling, the pyridinethione product precipitates and can be collected by filtration.

  • Step 2: S-Alkylation and Intramolecular Cyclization.

    • The pyridinethione from Step 1 is then S-alkylated using an α-halo compound bearing a nitrile group (e.g., chloroacetonitrile).

    • This reaction is typically carried out in the presence of a base like potassium hydroxide or sodium ethoxide in a polar aprotic solvent (e.g., DMF or ethanol).

    • The resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization to yield the 3-aminothieno[2,3-b]pyridine ring system.

For the synthesis of derivatives with a carbonitrile at a specific position, such as the 6-position, the starting materials need to be carefully chosen to bear the nitrile group at the corresponding position of the pyridine ring.

A specific example for the synthesis of a related derivative, 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, is described in the literature.[1] This synthesis involves the reaction of 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione with chloroacetonitrile in the presence of potassium hydroxide in DMF.[1]

Therapeutic Frontiers: Unraveling the Biological Activities

Thieno[2,3-b]pyridine-6-carbonitrile derivatives have emerged as a class of compounds with diverse and potent biological activities. Their therapeutic potential is being actively explored in several key areas of drug discovery.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The fight against cancer is a primary focus for the application of these derivatives. Their anticancer effects are often attributed to their ability to interfere with multiple cellular processes crucial for tumor growth and survival.

3.1.1. Kinase Inhibition: A Key Mechanism of Action

A significant body of evidence points to the role of thieno[2,3-b]pyridine-carbonitrile derivatives as potent inhibitors of various protein kinases.[2][3][4][5] Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer.

  • Pim-1 Kinase Inhibition: Several thieno[2,3-b]pyridine derivatives have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival and proliferation.[6] Inhibition of Pim-1 can lead to the induction of apoptosis in cancer cells.

  • c-Src Inhibition: The non-receptor tyrosine kinase c-Src is another important target for anticancer therapy. Overactivity of c-Src is linked to tumor progression and metastasis. Thieno[2,3-b]pyridine derivatives have been developed as c-Src inhibitors, demonstrating the potential to block these malignant processes.[3]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of this process. Thieno[2,3-b]pyrimidine derivatives, structurally related to the title compounds, have shown potent VEGFR-2 inhibitory activity, suggesting a potential anti-angiogenic mechanism of action for this class of compounds.[7]

3.1.2. Inhibition of DNA Repair Mechanisms

Cancer cells often develop resistance to chemotherapy by upregulating DNA repair pathways. Targeting these pathways is a promising strategy to enhance the efficacy of existing anticancer drugs.

  • TDP1 Inhibition: Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that can reverse the DNA damage caused by topoisomerase I inhibitors like topotecan. Certain 3-amino-2-carboxamido-thieno[2,3-b]pyridines have been shown to inhibit TDP1, thereby sensitizing cancer cells to the effects of topoisomerase poisons.[2][8]

3.1.3. Induction of Cell Cycle Arrest and Apoptosis

Many thieno[2,3-b]pyridine derivatives exert their anticancer effects by inducing cell cycle arrest, primarily at the G2/M phase, and subsequently triggering apoptosis (programmed cell death). This prevents cancer cells from proliferating and leads to their elimination.

Quantitative Data on Anticancer Activity

Compound ClassCancer Cell LineActivity (IC50/GI50)Reference
5-bromo-thieno[2,3-b]pyridinesMCF7, HEPG2, HCT116, A549, PC3Compound 3g showed potent cytotoxicity[6]
Thieno[2,3-b]pyridine derivativesNCI60 panelGI50 between 20–40 nM for some derivatives[7]
Pyridine and thieno[2,3-b]pyridine derivativesNCI 60 cell line panelCompound 5b showed potent antitumor activity (GI50 values 0.302-3.57 µM)[4]
Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and even cancer. Thieno[2,3-b]pyridine derivatives have demonstrated promising anti-inflammatory properties.

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a key event in the inflammatory cascade. Some 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have been shown to be potent inhibitors of NO production, suggesting their potential as anti-inflammatory agents.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

Understanding the structure-activity relationship is paramount for the rational design of more potent and selective therapeutic agents. For thieno[2,3-b]pyridine-6-carbonitrile derivatives, several key structural features have been identified that influence their biological activity.

  • Substituents on the Phenyl Ring: In many anticancer thieno[2,3-b]pyridine derivatives bearing a phenylcarboxamide moiety, the substitution pattern on the phenyl ring is crucial for activity. For instance, ortho- and meta- disubstitution on the phenyl ring has been shown to be highly favorable for potent growth inhibition.[7]

  • The Role of the Amino Group: The 3-amino group is a common feature in many active thieno[2,3-b]pyridine derivatives and is often involved in key hydrogen bonding interactions with the target protein.

  • The Carbonitrile Moiety: The position and presence of the carbonitrile group significantly impact the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for its biological target.

Workflow for SAR-Guided Drug Discovery

Caption: Iterative workflow for the optimization of Thieno[2,3-b]pyridine-6-carbonitrile derivatives.

Experimental Protocols: A Practical Guide for the Bench Scientist

To facilitate further research in this area, this section provides detailed protocols for key biological assays used to evaluate the therapeutic potential of Thieno[2,3-b]pyridine-6-carbonitrile derivatives.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test Thieno[2,3-b]pyridine-6-carbonitrile derivative in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific protein kinase.

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase reaction buffer.

  • Compound Addition:

    • Add the Thieno[2,3-b]pyridine-6-carbonitrile derivative at various concentrations to the reaction wells.

    • Include a positive control inhibitor and a no-compound control.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

      • Luminescence-based assays: Using commercial kits that measure ATP consumption.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway Visualization

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activation Pim1 Pim-1 Kinase Kinase_Cascade->Pim1 cSrc c-Src Kinase Kinase_Cascade->cSrc Transcription_Factors Transcription Factors Pim1->Transcription_Factors cSrc->Transcription_Factors Thieno_Pyridine Thieno[2,3-b]pyridine-6-carbonitrile Derivative Thieno_Pyridine->Pim1 Inhibition Thieno_Pyridine->cSrc Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of key signaling kinases by Thieno[2,3-b]pyridine-6-carbonitrile derivatives.

Future Directions and Concluding Remarks

The therapeutic potential of Thieno[2,3-b]pyridine-6-carbonitrile derivatives is vast and continues to unfold. While significant progress has been made in understanding their anticancer and anti-inflammatory properties, further research is warranted to fully elucidate their mechanisms of action and explore their potential in other disease areas.

Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space around the Thieno[2,3-b]pyridine-6-carbonitrile core to identify novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Target identification and validation: Employing advanced techniques like chemoproteomics to identify the specific molecular targets of the most promising compounds.

  • In vivo efficacy studies: Evaluating the therapeutic efficacy of lead compounds in relevant animal models of human diseases.

  • Exploration of new therapeutic areas: Investigating the potential of these derivatives in other areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases.

References

  • [Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino

  • 33534b3d75a1)

Sources

Structure-activity relationship (SAR) of Thieno[2,3-b]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of Thieno[2,3-b]pyridine Scaffolds is a critical area of study in medicinal chemistry, offering a versatile template for designing inhibitors of kinases (e.g., PI3K, Pim-1), DNA repair enzymes (TDP1), and viral replication machinery.

This guide synthesizes technical insights, experimental protocols, and SAR logic for researchers.

Introduction: The Scaffold Architecture

The thieno[2,3-b]pyridine scaffold represents a bioisosteric replacement for quinoline, thienopyrimidine, and other fused bicyclic systems. Its planarity allows for effective intercalation into DNA or binding within narrow enzymatic pockets (e.g., ATP-binding sites of kinases), while the heteroatoms (S, N) provide essential hydrogen bond acceptors.

Structural Numbering & Nomenclature

To accurately discuss SAR, we must define the locants. The numbering typically prioritizes the heteroatoms and follows the fusion path. In the context of the most common synthetic derivatives (3-amino-2-carboxamides), the numbering used in literature (e.g., for Pim-1 or PI-PLC inhibitors) is as follows:

  • Thiophene Ring: Positions 2 and 3.[1][2][3][4]

  • Pyridine Ring: Positions 4, 5, and 6.

  • Fusion: The thiophene is fused to the b-face (C2–C3 bond) of the pyridine.

Key Physicochemical Feature: The scaffold is highly lipophilic and planar. A major SAR challenge is balancing this lipophilicity (required for membrane permeability and hydrophobic pocket occupancy) with aqueous solubility.

Synthetic Access: The Thorpe-Ziegler Cyclization

The primary route to functionalized thieno[2,3-b]pyridines is the Thorpe-Ziegler cyclization . This robust reaction constructs the thiophene ring onto a pre-functionalized pyridine core, typically 2-mercaptonicotinonitrile (also known as 2-thioxo-3-cyanopyridine).

Synthesis Workflow

The reaction involves the S-alkylation of 2-mercaptonicotinonitrile with an


-halocarbonyl (e.g., 

-chloroacetamide or phenacyl bromide), followed by base-catalyzed cyclization.

Synthesis SM1 2-Mercaptonicotinonitrile (Pyridine Core) Inter S-Alkylated Intermediate SM1->Inter + Reagent (Base, e.g., K2CO3) Reagent α-Halo Carbonyl (Cl-CH2-EWG) Reagent->Inter Product 3-Amino-thieno[2,3-b]pyridine (Final Scaffold) Inter->Product Thorpe-Ziegler Cyclization (NaOEt/EtOH)

Figure 1: General synthetic pathway for 3-amino-thieno[2,3-b]pyridine derivatives.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of thieno[2,3-b]pyridines is tightly controlled by substituents at five key positions.

The Thiophene Ring (Positions 2 & 3)

This region often serves as the "warhead" or the primary hydrogen-bonding motif.

  • Position 3 (Amino Group, -NH₂):

    • Role: Almost universally conserved in Thorpe-Ziegler products. It acts as a critical Hydrogen Bond Donor (HBD).

    • SAR Insight: In Pim-1 inhibitors, this amine forms a hydrogen bond with the hinge region (e.g., Glu121) or catalytic lysine (Lys67). Modification (e.g., acylation) often reduces activity by removing the HBD capability or creating steric clash.

  • Position 2 (EWG: Carboxamide, Ester, Cyano):

    • Role: Required for the synthetic cyclization (the electron-withdrawing group stabilizes the intermediate).

    • SAR Insight:

      • Carboxamide (-CONH₂): Essential for Pim-1 and TDP1 inhibition. The amide carbonyl acts as an H-bond acceptor, while the NH₂ can donate.

      • N-Aryl Carboxamides (-CONH-Ar): Introducing a phenyl ring here dramatically alters the steric profile. Para-substitution on this phenyl ring is a major toggle for activity. For TDP1 inhibitors, bulky lipophilic groups are tolerated; for Antiplasmodial agents, alkylamino side chains here improve solubility and potency.

The Pyridine Ring (Positions 4, 5, & 6)

This region governs the pharmacokinetic properties (lipophilicity) and fits into the hydrophobic pockets of the target protein.

  • Position 4:

    • Substituents: Phenyl, Alkyl (Methyl).

    • SAR Insight: In Antiplasmodial (PfGSK-3) agents, a 4-phenyl group is essential. Substituents on this phenyl ring (e.g., para-aminoalkyl) modulate solubility without killing activity.

  • Position 5:

    • Substituents: Bromo (-Br), Acetyl (-COCH₃), Alkyl.[5]

    • SAR Insight:

      • Pim-1 Kinase: A 5-bromo substituent is highly favorable. It occupies a hydrophobic pocket within the ATP-binding site, increasing binding affinity via van der Waals interactions.

      • PI-PLC: Lipophilic chains or aromatic rings here improve membrane permeability and enzyme inhibition.

  • Position 6:

    • Substituents: Methyl (-CH₃), Aryl.

    • SAR Insight: Often works in tandem with Position 5 to fill hydrophobic voids. A 6-methyl group is a standard stabilizing feature in many bioactive derivatives.

SAR Summary Diagram

SAR_Map Core Thieno[2,3-b]pyridine Core Scaffold Pos2 Position 2 (Thiophene) EWG (CONH2, COOR) H-Bond Acceptor/Donor Critical for Pim-1/TDP1 Core->Pos2 Pos3 Position 3 (Thiophene) Amino (-NH2) H-Bond Donor Conserved in Synthesis Core->Pos3 Pos4 Position 4 (Pyridine) Phenyl / Alkyl Modulates Solubility Target: PfGSK-3 Core->Pos4 Pos5 Position 5 (Pyridine) Hydrophobic (Br, Alkyl) Occupies Hydrophobic Pockets Critical for Kinase Affinity Core->Pos5 Pos6 Position 6 (Pyridine) Methyl / Aryl Stabilization & Lipophilicity Core->Pos6

Figure 2: Functional map of the Thieno[2,3-b]pyridine scaffold highlighting key SAR determinants.

Therapeutic Case Studies & Data

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase overexpressed in hematological malignancies.[6]

  • Mechanism: ATP-competitive inhibition.

  • Key Derivative: Compound 5b (Reference 1).

    • Structure: 3-Amino-5-bromo-N-(substituted)-thieno[2,3-b]pyridine-2-carboxamide.

    • Activity: IC₅₀ = 12.71 µM against Pim-1.[6]

    • SAR Driver: The 5-bromo group is non-negotiable for potency; the 2-carboxamide forms critical H-bonds with Lys67.

TDP1 Inhibitors (Anticancer Sensitizers)

Tyrosyl-DNA phosphodiesterase 1 (TDP1) repairs DNA damage caused by Topoisomerase I inhibitors (e.g., Topotecan).[4]

  • Mechanism: Binding to the TDP1 catalytic pocket to prevent DNA repair, sensitizing cancer cells to chemotherapy.

  • Key Derivative: Compound 9f (Reference 2).

    • SAR Driver: Large lipophilic groups at R1 (Pyridine ring) and specific para-substitution at the R2 (N-phenyl carboxamide) position maximize inhibition.

Quantitative Data Summary
TargetCompound IDKey Substituents (Pos 2 / 3 / 5)Activity (IC₅₀/EC₅₀)Reference
Pim-1 5b2-Benzoyl / 3-NH₂ / 5-Br12.71 µM (Enzyme)[1]
Pim-1 3c2-Amide / 3-NH₂ / 5-Br35.7 µM (Enzyme)[1]
TDP1 9fBulky Lipophilic / 3-NH₂~48% Inh. @ 50µM[2]
HCV 12cThienopyridine Core3.3 µM (EC₅₀)[3]
Cytotoxicity 3g2-Amide / 3-NH₂ / 5-BrHigh (MCF7, HCT116)[1]

Experimental Protocols

Protocol: Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carboxamides

Objective: Synthesize the core scaffold via Thorpe-Ziegler cyclization.

  • Preparation of Reagents:

    • Dissolve 2-mercaptonicotinonitrile (1.0 eq) in absolute ethanol (EtOH).

    • Add 2-chloro-N-arylacetamide (1.0 eq) to the solution.

  • Basification:

    • Add a catalytic amount of Sodium Ethoxide (NaOEt) (or Piperidine for milder conditions).

  • Reflux:

    • Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Isolation:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice/water.

    • The solid precipitate (product) is collected by filtration.

  • Purification:

    • Recrystallize from Ethanol or Dioxane to yield the pure 3-amino derivative.

    • Validation: Confirm structure via ¹H-NMR (Look for -NH₂ singlet around 6.0–7.5 ppm) and IR (C=O stretch ~1650 cm⁻¹).

Protocol: In Vitro Kinase Inhibition Assay (Pim-1)

Objective: Validate the SAR of synthesized compounds against Pim-1 kinase.[6]

  • Assay Setup: Use a radiometric kinase assay (e.g., ³³P-ATP) or a fluorescence-based assay (e.g., ADP-Glo).

  • Reaction Mix:

    • Recombinant human Pim-1 kinase (0.2 µ g/well ).

    • Substrate: S6 kinase peptide (AKRRRLSSLRA).

    • Test Compound: Serially diluted in DMSO (Final DMSO < 1%).

    • ATP: at

      
       concentration (approx. 10–50 µM).
      
  • Incubation: Incubate at 30°C for 30 minutes.

  • Detection:

    • Stop reaction.

    • Measure luminescence/radioactivity.

  • Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Fit data to a sigmoidal dose-response curve to determine IC₅₀.

References

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Source: Cairo University / Taylor & Francis (2016). URL:[Link][7]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Source: Royal Society of Chemistry (RSC) / NIH (2025). URL:[Link]

  • Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors. Source: Bioorganic & Medicinal Chemistry Letters / NIH (2014). URL:[Link]

  • Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus. Source: Archives of Virology / ResearchGate (2017). URL:[Link]

  • Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Source: Malaria Journal (2019). URL:[Link]

Sources

Thienopyridine Carbonitriles: A Comprehensive Technical Guide to their Pharmacological Profile and Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thienopyridine scaffold, a heterocyclic ring system structurally analogous to purines, has emerged as a privileged motif in medicinal chemistry.[1] The incorporation of a carbonitrile moiety into this scaffold gives rise to thienopyridine carbonitriles, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological profile and bioactivity of thienopyridine carbonitriles, with a focus on their diverse roles as kinase inhibitors, receptor antagonists, and other therapeutic agents. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to characterize their biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Thienopyridine Carbonitrile Core

Thienopyridines are fused heterocyclic systems that have garnered significant attention in drug discovery due to their versatile pharmacological potential.[1] The core structure, consisting of a thiophene ring fused to a pyridine ring, serves as a versatile template for the design of molecules targeting a wide array of biological targets. The addition of a carbonitrile (-C≡N) group, a potent electron-withdrawing group and a key pharmacophore, often enhances the binding affinity and modulates the electronic properties of the parent molecule, leading to a diverse range of biological activities. This guide will focus specifically on thienopyridine derivatives bearing this critical functional group.

The versatility of the thienopyridine scaffold allows for substitutions at various positions, leading to distinct pharmacological profiles. The two primary isomers, thieno[2,3-b]pyridine and thieno[3,2-b]pyridine, along with other related structures like thieno[2,3-d]pyrimidines, form the basis for a multitude of bioactive compounds.[1][2]

Pharmacological Profiles and Bioactivities

Thienopyridine carbonitriles have been identified as potent modulators of several key biological pathways implicated in a range of diseases, from cancer and inflammation to cardiovascular disorders.

Kinase Inhibitors

A significant portion of research on thienopyridine carbonitriles has focused on their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.[1]

  • Recepteur d'Origine Nantais (RON) Kinase: Novel thieno[2,3-b]pyridines have been identified as potent inhibitors of RON kinase and its splice variants, which are expressed in a large proportion of various cancers.[3] For instance, compound 15f from a recent study demonstrated excellent in vitro kinase inhibition (IC50 = 0.39 nM against RON) and significant in vivo anti-tumor efficacy in patient-derived xenograft models.[3] The structure-activity relationship (SAR) studies revealed that the introduction of a morpholine group at the end of the thienopyridine core enhanced both potency and solubility.[3]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase: Thienopyridines have been developed as potent inhibitors of VEGFR-2 kinase, a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth.[2] SAR studies have focused on optimizing substitutions to enhance VEGFR-2 inhibition while minimizing off-target effects on other kinases like EGFR.[2]

  • c-Met Kinase: Thieno[2,3-b]pyridine derivatives have been designed as inhibitors of c-Met kinase, another important target in cancer therapy.[4] Inspired by the structure of cabozantinib, novel compounds have been synthesized and shown to possess strong inhibitory activities against various cancer cell lines, with some compounds demonstrating superior potency to the lead compound.[4]

  • Inhibitor of kappa B kinase subunit β (IKKβ): Thienopyridine derivatives have been investigated as inhibitors of IKKβ, a key regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer.[5] 3D-QSAR and molecular docking studies have been employed to understand the structural requirements for potent IKKβ inhibition, indicating that hydrophobic and electron-withdrawing groups at specific positions can enhance activity.[5]

  • Phosphoinositide 3-Kinase α (PI3Kα): The thienopyrimidine core, a related scaffold, is a key pharmacophore in many PI3Kα inhibitors.[6] Novel thieno[2,3-d]pyrimidine derivatives have been designed and synthesized, showing moderate to excellent inhibitory activity against PI3Kα kinase.[6]

  • PIM-1 Kinase: 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1, which is involved in cancer cell survival and proliferation.[7]

P2Y12 Receptor Antagonists: Antiplatelet Activity

A well-established therapeutic application of thienopyridines is their role as antiplatelet agents.[8] Drugs like clopidogrel and prasugrel are thienopyridine prodrugs that, once metabolized to their active form, irreversibly inhibit the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[9][10][11] This inhibition disrupts platelet aggregation and is crucial in the management of cardiovascular diseases, such as preventing coronary stent thrombosis and strokes.[8][12] The active metabolites are thiol derivatives that form disulfide bonds with the P2Y12 receptor.[13]

It is important to note that these well-known antiplatelet drugs are not carbonitrile derivatives. However, the thienopyridine scaffold is the key pharmacophore responsible for their activity, and ongoing research explores modifications of this core, including the potential incorporation of a carbonitrile moiety to modulate their pharmacological properties.

Other Bioactivities
  • Anti-inflammatory Agents: 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO).[14] SAR studies have identified compounds with low micromolar IC50 values for NO inhibition.[14]

  • Antiproliferative Activity: Beyond specific kinase inhibition, various thienopyridine derivatives have shown broad antiproliferative activity against a range of cancer cell lines.[15][16] The mechanism for this activity can be multifactorial, sometimes involving the inhibition of enzymes like phosphoinositide phospholipase C (PI-PLC).[15]

  • Antimicrobial and Antifungal Agents: Some novel thienopyridines have been synthesized and evaluated for their antibacterial and antifungal properties.[17]

  • Phosphodiesterase 3 (PDE3) Inhibitors: Certain 3-cyano-2-iminopyridine derivatives have been shown to inhibit PDE3, an enzyme involved in cardiovascular function.[7] Interestingly, for these compounds, there was no direct correlation between PDE3 inhibition and anticancer activity, suggesting distinct mechanisms of action.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of thienopyridine carbonitriles is highly dependent on the nature and position of substituents on the core scaffold.

Target ClassKey Structural Features for ActivityReference
RON Kinase Inhibitors Introduction of a morpholine-containing side chain at the C6 position of the pyridine ring enhances potency and solubility.[3]
IKKβ Inhibitors Hydrophobic and electron-withdrawing groups at the R4 and R6 positions of the thienopyridine ring are desirable for increased biological activity.[5]
PI3Kα Inhibitors The thieno[2,3-d]pyrimidine skeleton is a more potent scaffold compared to the thieno[3,2-d]pyrimidine isomer for cytotoxic activity.[6]
Anti-inflammatory Agents The nature of the aryl group at the 6-position of the thieno[2,3-b]pyridine core significantly influences the inhibition of nitric oxide production.[14]
Antiproliferative Activity Large lipophilic groups appended to the pyridine ring of the thienopyridine can enhance biological activity.[15]

Experimental Protocols

The evaluation of the bioactivity of thienopyridine carbonitriles involves a range of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Step-by-Step Methodology (Example for RON Kinase):

  • Reagent Preparation:

    • Prepare a stock solution of the test thienopyridine carbonitrile in 100% DMSO.

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Prepare solutions of recombinant RON kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP at appropriate concentrations in the reaction buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the RON kinase and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for FRET-based detection).

    • Incubate for a further period to allow for signal development.

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on cancer cell lines.

Principle: The assay measures the effect of a compound on the proliferation of cancer cells over a period of time. Common methods include the MTT assay, which measures mitochondrial activity, or assays that quantify ATP levels or DNA content.

Step-by-Step Methodology (MTT Assay):

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HT29, SW620) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the thienopyridine carbonitrile compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration compared to a vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the GI50 value from the dose-response curve.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a lead thienopyridine carbonitrile in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Methodology:

  • Animal Model:

    • Use immunocompromised mice (e.g., nude or SCID mice).

    • Implant human cancer cells (e.g., from a patient-derived xenograft or a cell line) subcutaneously into the flank of the mice.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the thienopyridine carbonitrile compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer a vehicle control to the control group.

  • Monitoring:

    • Measure the tumor volume using calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Analyze the statistical significance of the results.

Visualizing Mechanisms and Workflows

Simplified Kinase Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., RON) Substrate Substrate Protein Receptor->Substrate phosphorylates Thieno Thienopyridine Carbonitrile Thieno->Receptor inhibits ATP ATP pSubstrate Phosphorylated Substrate Signaling Downstream Signaling Cascade pSubstrate->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation

Caption: Thienopyridine carbonitriles inhibit receptor tyrosine kinases, blocking downstream signaling.

Experimental Workflow for Bioactivity Screening

G start Start: Synthesized Thienopyridine Carbonitriles invitro In Vitro Screening Kinase Assay (IC50) Cell Proliferation Assay (GI50) start->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design invivo In Vivo Studies Xenograft Model Pharmacokinetics lead_opt->invivo end Preclinical Candidate invivo->end

Caption: A typical workflow for the discovery and development of thienopyridine carbonitrile drugs.

Conclusion and Future Directions

Thienopyridine carbonitriles represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to potently and selectively inhibit key enzymes such as protein kinases, coupled with their potential as anti-inflammatory and antiplatelet agents, underscores their therapeutic potential. The ongoing exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo performance and on exploring novel therapeutic applications for this remarkable chemical scaffold.

References

  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (n.d.). PMC.
  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2025, December 30). ResearchGate.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025, August 7). ResearchGate.
  • Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ. (2020, June 11). SpringerLink.
  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019, September 20). MDPI.
  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (n.d.). PMC.
  • Synthesis and Biological Evaluation of Some Novel Thienopyridines. (n.d.). Semantic Scholar.
  • Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. (2024, October 2). PubMed.
  • Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. (n.d.). ResearchGate.
  • Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. (2021, November 26). PMC.
  • Thienopyridine. (n.d.). Wikipedia.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022, March 16). ACS Omega.
  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2018, April 28). MDPI.
  • Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non... (n.d.). PMC.
  • The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? (2012, June 15). ScienceDirect.
  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2025, August 7). ResearchGate.
  • Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. (2013, April 15). PubMed.

Sources

The Architectural Versatility of Fused Thienopyridines: From Serendipitous Discovery to Targeted Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of a thiophene and a pyridine ring gives rise to a fascinating class of bicyclic heteroaromatic scaffolds known as thienopyridines. With six possible isomeric arrangements, these core structures have provided a fertile ground for medicinal chemists for decades. The unique electronic properties and conformational flexibility of the thienopyridine nucleus have led to the discovery of compounds with a wide array of biological activities. This guide provides an in-depth exploration of the history, discovery, and synthetic strategies of fused thienopyridine ring systems, with a particular focus on their evolution from serendipitous findings to rationally designed therapeutic agents. While the thieno[3,2-c]pyridine isomer, the cornerstone of blockbuster antiplatelet drugs, has received the most attention, this guide will also delve into the chemistry and biological potential of the other five isomers, highlighting their emerging significance in areas such as oncology and inflammatory diseases.

A Journey Through Time: The Historical Unveiling of Thienopyridines

The story of thienopyridines in medicine is a testament to the often-unpredictable path of drug discovery. The initial exploration of this chemical space was not driven by a specific biological target but rather by synthetic curiosity. However, this exploration led to the serendipitous discovery of a class of compounds that would revolutionize cardiovascular medicine.

A pivotal moment in the history of thienopyridines came in the 1970s when researchers at the French pharmaceutical company Sanofi were investigating derivatives of a non-steroidal anti-inflammatory drug.[1] During this screening, they synthesized a series of thienopyridine compounds and observed that some of them, while lacking significant anti-inflammatory properties, exhibited potent antithrombotic effects.[1] This unexpected finding marked the beginning of a new era in antiplatelet therapy.

Key Milestones in the Development of Antiplatelet Thienopyridines:

  • 1980s: Ticlopidine, the first-generation thienopyridine, is developed.[1]

  • 1989: Ticlopidine is shown to be effective in stroke patients.[1]

  • 1990s: Clopidogrel, a second-generation thienopyridine and an analog of ticlopidine, is developed with an improved safety profile.[1]

  • 1998: Clopidogrel (Plavix®) is approved for medical use and is shown to be effective in preventing coronary stent thrombosis.[2][3][4][5][6]

  • 2001: The combination of clopidogrel and aspirin is proven effective in patients with acute coronary syndrome.[1]

  • 2009: Prasugrel (Effient®), a third-generation thienopyridine, is approved, offering more potent and predictable platelet inhibition.

This timeline underscores the significant impact of thienopyridine-based drugs on cardiovascular medicine. The journey from the initial chance discovery to the development of multiple generations of life-saving medications highlights the importance of both serendipity and rational drug design in pharmaceutical research.

The Isomeric Landscape of Thienopyridines

The fusion of a thiophene and a pyridine ring can result in six distinct isomers, each with a unique arrangement of the sulfur and nitrogen atoms. This structural diversity gives rise to different electronic and steric properties, which in turn influence their chemical reactivity and biological activity.

P2Y12_Inhibition cluster_prodrug Prodrug Activation cluster_platelet Platelet thienopyridine Thienopyridine (e.g., Clopidogrel) active_metabolite Active Thiol Metabolite thienopyridine->active_metabolite CYP450 Metabolism p2y12 P2Y12 Receptor active_metabolite->p2y12 Irreversible Inhibition platelet_activation Platelet Activation & Aggregation p2y12->platelet_activation Signal Transduction adp ADP adp->p2y12 Binding

Sources

Potential kinase inhibitory activity of Thieno[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the potential kinase inhibitory activity and medicinal chemistry utility of Thieno[2,3-b]pyridine-6-carbonitrile .

Executive Summary

Thieno[2,3-b]pyridine-6-carbonitrile represents a critical pharmacophore in the development of next-generation kinase inhibitors, particularly within the realm of immuno-oncology . While the thienopyridine scaffold has historically been associated with PI3K, Pim-1, and PI-PLC inhibition, the specific functionalization at the C-6 position with a nitrile group has emerged as a strategic intermediate for accessing Diacylglycerol Kinase (DGK) inhibitors.

This guide analyzes the compound’s role as a "privileged scaffold"—a molecular framework capable of binding multiple receptor subtypes—and details its synthetic utility, mechanism of action in T-cell signaling, and protocols for biological validation.

Chemical Rationale & Structural Biology[1][2]

The Privileged Scaffold

The thieno[2,3-b]pyridine core is a bioisostere of quinoline and thieno[2,3-d]pyrimidine. Its planar, aromatic nature allows it to mimic the adenine ring of ATP, making it an ideal template for ATP-competitive inhibitors .

  • Hinge Binding: The pyridine nitrogen (N-7) and the thieno-fused system provide hydrogen bond acceptor/donor motifs essential for interacting with the "hinge region" of kinase active sites.

  • The 6-Carbonitrile Warhead: The cyano (-CN) group at position 6 is not merely a passive substituent. It serves two critical functions:

    • Electronic Modulation: It withdraws electron density from the pyridine ring, altering the pKa of the ring nitrogen and potentially enhancing π-stacking interactions within the hydrophobic pocket.

    • Synthetic Linchpin: It acts as a versatile electrophile for Grignard additions or cyclization reactions, allowing the rapid generation of diverse libraries (e.g., converting -CN to acetyl, amides, or heterocycles).

Target Landscape: The Shift to Immuno-Oncology

While isomeric 5-carbonitrile derivatives are known inhibitors of PKC-θ (Protein Kinase C theta), the 6-carbonitrile series has recently been disclosed in patent literature (e.g., WO2023125681A1) as a precursor for DGKα and DGKζ inhibitors .

Mechanism of Action (DGK Pathway): DGKs phosphorylate Diacylglycerol (DAG) into Phosphatidic Acid (PA).[1] In T-cells, DAG is a crucial second messenger that activates PKC and the Ras/ERK pathway, leading to T-cell activation.[1]

  • Inhibition Logic: By inhibiting DGK, the concentration of DAG is sustained, thereby enhancing T-cell effector function and overcoming exhaustion in the tumor microenvironment.

DGK_Pathway TCR T-Cell Receptor (TCR) PLC PLCγ1 TCR->PLC Stimulation PIP2 PIP2 PLC->PIP2 DAG DAG (Active Signal) PIP2->DAG Hydrolysis PA Phosphatidic Acid (Inactive) DAG->PA DGKα/ζ (Phosphorylation) PKC PKCθ / RasGRP DAG->PKC Activates NFkB NF-κB / AP-1 PKC->NFkB Signaling Cascade TCell_Act T-Cell Activation (Cytokine Release) NFkB->TCell_Act Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->DAG Blocks conversion to PA (Inhibits DGK)

Figure 1: Mechanism of Action. The inhibitor blocks DGK, sustaining DAG levels and promoting T-cell activation.

Experimental Workflows

Chemical Synthesis: Metal-Free Cyanation

A robust method for accessing the core Thieno[2,3-b]pyridine-6-carbonitrile involves the direct C-H cyanation of the N-oxide precursor. This avoids the use of transition metals, reducing toxic impurities in biological assays.

Protocol (Adapted from Org. Biomol. Chem., 2016):

  • Starting Material: Thieno[2,3-b]pyridine 7-oxide (1.0 equiv).

  • Reagents: Trimethylsilyl cyanide (TMSCN, 3.0 equiv), Activator (e.g., Dimethylcarbamoyl chloride or similar electrophile).

  • Conditions: Reaction performed in Dichloromethane (DCM) or Ethyl Acetate at room temperature to 80°C.

  • Workup: Quench with NaHCO3, extract with DCM, and purify via silica gel chromatography (Petroleum ether/Ethyl acetate gradient).

  • Yield: Expect 65-85% yield of the white solid product.

Downstream Functionalization (Patent WO2023125681A1): To generate the active kinase inhibitor:

  • React Thieno[2,3-b]pyridine-6-carbonitrile with a Grignard reagent (e.g., MeMgBr) and CuBr catalyst in THF.

  • This converts the nitrile into a ketone or tertiary alcohol, creating the specific binding motif required for the DGK active site.

Synthesis_Workflow Step1 Thieno[2,3-b]pyridine Step2 N-Oxidation (mCPBA) Step1->Step2 Step3 Intermediate: N-Oxide Step2->Step3 Step4 C-H Cyanation (TMSCN, Activator) Step3->Step4 Step5 PRODUCT: Thieno[2,3-b]pyridine- 6-carbonitrile Step4->Step5 Step6 Grignard Addition (R-MgBr, CuBr) Step5->Step6 Step7 Active DGK Inhibitor Step6->Step7

Figure 2: Synthetic route from core scaffold to active DGK inhibitor via the 6-carbonitrile intermediate.[2][3]

In Vitro Kinase Assay (DGK Activity)

To validate the inhibitory potential of derivatives synthesized from the 6-carbonitrile scaffold, an ADP-Glo™ assay is recommended.

Materials:

  • Recombinant Human DGKα or DGKζ enzyme.

  • Substrate: 1,2-dioleoyl-sn-glycerol (DAG).

  • ATP (Ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Preparation: Dilute compounds in DMSO (serial dilutions).

  • Enzyme Reaction: Incubate kinase (5 ng/well), DAG substrate (50 µM), and ATP (100 µM) with the test compound in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Incubation: 1 hour at room temperature.

  • Detection:

    • Add ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Cellular T-Cell Activation Assay

Since the primary utility of this scaffold is immuno-modulation, a cellular readout is critical.

Protocol:

  • Cells: Human PBMCs or purified CD8+ T cells.

  • Stimulation: Activate cells using anti-CD3/anti-CD28 dynabeads.

  • Treatment: Treat cells with Thieno[2,3-b]pyridine derivatives (0.1 - 10 µM) for 24-48 hours.

  • Flow Cytometry: Stain for activation markers CD69 and CD25 .

  • Expectation: Effective DGK inhibitors derived from this scaffold should show increased expression of CD69/CD25 compared to control (stimulated but untreated) cells, indicating enhanced T-cell signaling.

Quantitative Data Summary (Representative)

The following table summarizes the structure-activity relationship (SAR) trends observed for thieno[2,3-b]pyridine derivatives in kinase assays, contrasting the 5-CN and 6-CN series.

Scaffold SubstitutionPrimary TargetMechanismTypical IC50Key Reference
6-Carbonitrile (Core)DGKα / DGKζ DAG accumulation< 100 nM (Derivatives)WO2023125681A1
5-Carbonitrile PKC-θ ATP Competitive10 - 500 nMBioorg. Med. Chem.
5-Bromo-2-amide Pim-1 ATP Competitive12 - 35 µMJ. Enz. Inhib. Med. Chem.
3-Amino-2-carboxamide PI-PLC / PI3K Lipid signaling< 200 nMMolecules 2022

Note: The 6-carbonitrile itself is often an intermediate; the nanomolar potency is achieved upon converting the nitrile to tertiary alcohols or heterocycles.

References

  • Patent: Heterocyclic compounds for activating T cells. World Intellectual Property Organization, WO2023125681A1 , 2023. Link

  • Synthesis: Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides. Org.[4][5][6] Biomol. Chem., 14 , 4617–4639, 2016.[6][7] Link

  • Related Scaffold (Pim-1): Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. J. Enzyme Inhib. Med. Chem., 31 (sup1), 183-192, 2016. Link

  • Related Scaffold (PI-PLC): Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27 (3), 836, 2022. Link

  • Related Scaffold (PKC): Receptor Guided 3D-QSAR Analysis of Thieno[2,3-b]pyridine-5-carbonitrile Inhibitors of Protein Kinase C theta. Letters in Drug Design & Discovery, 12 (5), 2015. Link

Sources

Methodological & Application

Efficient Synthesis of Thieno[2,3-b]pyridine-6-carbonitrile: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide range of therapeutic agents, including kinase inhibitors and anti-cancer compounds.[1][2] Specifically, the 6-carbonitrile derivative of this scaffold serves as a crucial intermediate for further functionalization, enabling the exploration of diverse chemical space in lead optimization programs. This application note provides detailed, field-proven protocols for the efficient synthesis of Thieno[2,3-b]pyridine-6-carbonitrile, targeting researchers and professionals in drug development. We will delve into two primary synthetic strategies, elucidating the rationale behind experimental choices and providing comprehensive, step-by-step procedures.

Introduction: The Significance of the Thieno[2,3-b]pyridine Core

The fusion of a thiophene and a pyridine ring creates a bicyclic system with a distinct electronic and structural profile. This scaffold is often utilized as a bioisosteric replacement for other aromatic systems, offering modulated solubility, metabolic stability, and target-binding affinity. The carbonitrile group at the 6-position is a particularly valuable functional handle. It can be readily transformed into other functional groups, such as amines, amides, and carboxylic acids, providing a versatile entry point for the synthesis of compound libraries. The development of robust and efficient synthetic routes to Thieno[2,3-b]pyridine-6-carbonitrile is therefore a critical endeavor for advancing drug discovery programs centered on this valuable scaffold.

Synthetic Strategy 1: Convergent Synthesis via Intramolecular Cyclization of a Dichloropyridine Intermediate

This approach represents a highly efficient and modular route to the target compound, starting from the commercially available or readily synthesized 2,3-dichloropyridine-5-carbonitrile. The strategy hinges on a selective nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization to construct the fused thiophene ring.

Rationale for this Approach

The use of a di-halogenated pyridine precursor offers significant advantages in terms of synthetic flexibility. It allows for the selective introduction of substituents at different positions of the pyridine ring prior to the formation of the thiophene ring. The Thorpe-Ziegler cyclization, a key step in this sequence, is a reliable and high-yielding method for the formation of the 2-aminothiophene ring.

Overall Workflow

A 2,3-Dichloropyridine-5-carbonitrile B S-Alkylation with Ethyl Thioglycolate A->B Ethyl thioglycolate, Base (e.g., Et3N) C Intramolecular Thorpe-Ziegler Cyclization B->C Base (e.g., NaOEt) D Thieno[2,3-b]pyridine-6-carbonitrile C->D Work-up

Caption: Workflow for the synthesis of Thieno[2,3-b]pyridine-6-carbonitrile via intramolecular cyclization.

Detailed Experimental Protocols

Step 1a: Synthesis of the Starting Material: 2,3-Dichloropyridine-5-carbonitrile

While 2,3-dichloropyridine-5-carbonitrile is commercially available, a reliable synthesis from 3-aminopyridine provides a cost-effective alternative for large-scale production.[3][4]

  • Reaction: Chlorination and Sandmeyer reaction of 3-aminopyridine.

  • Reagents & Solvents: 3-aminopyridine, concentrated hydrochloric acid, ferrous chloride (catalyst), chlorine gas or hydrogen peroxide/HCl, sodium nitrite, copper(I) or copper(II) salt (catalyst).

  • Protocol:

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser, add 3-aminopyridine (1.0 eq), concentrated hydrochloric acid, and a catalytic amount of ferrous chloride.[3]

    • Heat the mixture to dissolve the solid, then cool to 25 °C.

    • Bubble chlorine gas through the solution while maintaining the temperature between 25-30 °C. Monitor the reaction by HPLC until the desired level of chlorination is achieved.

    • To the reaction mixture containing the chlorinated aminopyridine, add a copper-based catalyst.

    • Slowly add an aqueous solution of sodium nitrite while maintaining a low temperature to facilitate the diazotization and subsequent Sandmeyer reaction.

    • Upon completion, the reaction mixture is worked up by extraction and purified by distillation or crystallization to yield 2,3-dichloropyridine. A similar procedure starting with 3-amino-5-cyanopyridine would yield the desired starting material.

Step 1b: Synthesis of Ethyl 2-((3-chloro-5-cyanopyridin-2-yl)thio)acetate

  • Reaction: Nucleophilic aromatic substitution (SNAr).

  • Reagents & Solvents: 2,3-Dichloropyridine-5-carbonitrile (1.0 eq), ethyl thioglycolate (1.1 eq), triethylamine (1.2 eq), ethanol or DMF.

  • Protocol:

    • To a solution of 2,3-dichloropyridine-5-carbonitrile in ethanol, add triethylamine and ethyl thioglycolate.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 1c: Intramolecular Thorpe-Ziegler Cyclization to Yield 3-Amino-4-chlorothieno[2,3-b]pyridine-2-carboxylate

  • Reaction: Base-mediated intramolecular cyclization.

  • Reagents & Solvents: Ethyl 2-((3-chloro-5-cyanopyridin-2-yl)thio)acetate (1.0 eq), sodium ethoxide (1.5 eq), absolute ethanol.

  • Protocol:

    • To a solution of the S-alkylated pyridine in absolute ethanol, add a solution of sodium ethoxide in ethanol at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).

    • Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

    • The resulting solid is collected by filtration, washed with water and a cold non-polar solvent (e.g., diethyl ether), and dried to afford the cyclized product. This can then be further dehalogenated and converted to the target molecule. A more direct route to a substituted thieno[2,3-b]pyridine-6-carbonitrile would involve a similar cyclization of a precursor with the nitrile group already present.

Synthetic Strategy 2: The Gewald Reaction - A Multicomponent Approach

The Gewald reaction is a classic and highly efficient method for the synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[5][6][7][8][9] While a direct, one-pot synthesis of Thieno[2,3-b]pyridine-6-carbonitrile via a Gewald reaction is not prominently described, this methodology is fundamental to the synthesis of the thiophene ring and can be adapted to create precursors for the target molecule.

Rationale for this Approach

The primary advantage of the Gewald reaction is its convergent, one-pot nature, which allows for the rapid assembly of complex molecules from simple, readily available starting materials. The reaction is also highly atom-economical.

General Reaction Scheme

A Ketone/ Aldehyde E 2-Aminothiophene Derivative A->E B Activated Nitrile (e.g., Malononitrile) B->E C Elemental Sulfur (S8) C->E D Base (e.g., Morpholine, Triethylamine) D->E

Caption: General scheme of the Gewald three-component reaction.

Illustrative Protocol for a Related Thieno[2,3-b]pyridine

This protocol describes the synthesis of a 3-aminothieno[2,3-b]pyridine derivative, which illustrates the application of the Gewald-type chemistry.

  • Reaction: Gewald three-component reaction.

  • Reagents & Solvents: A suitable ketone (e.g., cyclohexanone), malononitrile, elemental sulfur, and a base (e.g., morpholine or triethylamine) in a solvent like ethanol or DMF.

  • Protocol:

    • To a mixture of the ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add the base (e.g., morpholine, 0.2 eq) dropwise.

    • Heat the reaction mixture to a gentle reflux. The reaction is often exothermic.

    • After the initial exothermic reaction subsides, continue heating for a specified period (typically 1-2 hours) until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature, and the product often precipitates.

    • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 2-aminothiophene derivative. This can then be further elaborated to the desired thieno[2,3-b]pyridine.

Comparative Analysis of Synthetic Protocols

ParameterStrategy 1: Intramolecular CyclizationStrategy 2: Gewald Reaction
Starting Materials Halogenated pyridines, thioglycolatesKetones/aldehydes, activated nitriles, sulfur
Versatility High; allows for pre-functionalization of the pyridine ring.High; a wide variety of carbonyls and nitriles can be used.
Regioselectivity Generally high and predictable.Can be an issue depending on the substrates.
Reaction Conditions Multi-step; may require inert atmospheres for some steps.Often a one-pot reaction; can be run under milder conditions.
Yields Generally good to excellent for each step.Can be variable depending on the substrates.
Scalability Generally scalable with good process control.Can be challenging to scale due to the exothermic nature.

Conclusion

The synthesis of Thieno[2,3-b]pyridine-6-carbonitrile can be approached through several efficient strategies. The intramolecular cyclization of a pre-functionalized dichloropyridine offers a robust and versatile route with excellent control over substitution patterns. For rapid access to related 2-aminothiophene precursors, the Gewald reaction remains a powerful tool in the synthetic chemist's arsenal. The choice of the optimal synthetic route will depend on the specific goals of the research program, including the desired substitution patterns, scale of the synthesis, and available starting materials. The protocols and insights provided in this application note are intended to empower researchers to efficiently access this important class of molecules for the advancement of drug discovery.

References

  • Larock, R. C. (1991). A novel palladium-catalyzed synthesis of indoles. Journal of the American Chemical Society, 113(18), 6689-6690. [Link][10]

  • Naguib, B. H., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 119-126. [Link][11]

  • Abdel-Aziz, A. A.-M., et al. (2011). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyridines Incorporating a 5-Bromobenzofuran-2-yl Moiety. Molecules, 16(12), 10253-10265. [Link][12]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(18), 6689-6690. [Link][13]

  • Shaaban, M. R., et al. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society, 26(1), 168-174. [Link][1]

  • Al-Ghorbani, M., et al. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds. Current Organic Chemistry, 19(11), 1026-1049. [Link][2]

  • Paulin, E. K., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link][14]

  • Larock, R. C. (1991). Larock Indole Synthesis. SynArchive. [Link][15]

  • O'Keefe, B. M., et al. (2015). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 5(10), 7384-7387. [Link][16]

  • Shaaban, M. R., et al. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. ResearchGate. [Link][17]

  • Handa, S., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 30(23), 5678. [Link][18]

  • Early, J. V., et al. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link][19]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][20]

  • Wikipedia. (2024). Sonogashira coupling. [Link][21]

  • Wikipedia. (2023). Gewald reaction. [Link][5]

  • Zhu, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link][22]

  • CN101302219A. (2008). Method for preparing 2,3-dichloropyridine. Google Patents. [3]

  • Dyachenko, V. D., et al. (2020). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 25(22), 5432. [Link][23]

  • CN104529880A. (2015). Synthesis method of 2,3-dichloropyridine. Google Patents. [24]

  • EP2687510A1. (2014). Method for preparing 2,3-dichloropyridine. Google Patents. [25]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 333-338. [Link][6]

  • CABI Digital Library. (2020). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Journal of Chemical Industry and Engineering (China), 71(1), 356-361. [Link][26]

  • Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. [Link][27]

  • Perin, G., et al. (2021). Synthesis of 2‐Aryl‐(3‐Organochalcogenyl)Thieno[2,3‐b]Pyridines Promoted by Oxone®. ChemistrySelect, 6(32), 8345-8349. [Link][28]

  • Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 833. [Link][29]

  • Reddy, T. J., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15263-15271. [Link][7]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link][8]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link][9]

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Application Notes and Protocols for the Microwave-Assisted Synthesis of Thieno[2,3-b]pyridine-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of thieno[2,3-b]pyridine-6-carbonitrile derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The protocols detailed herein leverage the efficiency and control of microwave-assisted organic synthesis (MAOS) to afford target molecules in high yields and purity with significantly reduced reaction times compared to conventional heating methods. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only step-by-step experimental procedures but also the underlying scientific rationale, safety considerations, and characterization methodologies.

Introduction: The Significance of Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. These derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-proliferative effects against various cancer cell lines, anti-inflammatory properties, and activity as ligands for adenosine receptors, making them promising candidates for the treatment of diseases like cancer and epilepsy.[1][2][3][4] The introduction of a carbonitrile group at the 6-position further enhances the chemical versatility of this scaffold, providing a key handle for further structural modifications and the development of extensive compound libraries for structure-activity relationship (SAR) studies.

Conventional synthetic routes to thieno[2,3-b]pyridines often require long reaction times, high temperatures, and can result in moderate yields. Microwave-assisted synthesis offers a compelling alternative, utilizing the principles of dielectric heating to rapidly and uniformly heat the reaction mixture.[5][6] This often leads to dramatic rate enhancements, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry by reducing energy consumption and solvent use.[5][7]

The Underpinning Chemistry: The Gewald Reaction

A cornerstone for the synthesis of substituted 2-aminothiophenes, which are key intermediates for thieno[2,3-b]pyridines, is the Gewald three-component reaction. This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst. The amenability of the Gewald reaction to microwave irradiation makes it a powerful tool for the rapid generation of diverse thiophene intermediates.[8][9]

The subsequent annulation to form the pyridine ring can be achieved through various strategies, often involving a Thorpe-Ziegler type cyclization. The choice of reactants and reaction conditions allows for the introduction of a wide range of substituents on the thieno[2,3-b]pyridine core, enabling fine-tuning of its physicochemical and pharmacological properties.

Safety First: Best Practices in Microwave-Assisted Organic Synthesis

While microwave synthesis is a powerful technique, it is imperative to adhere to strict safety protocols.[10]

  • Dedicated Instrumentation: Always use a dedicated laboratory microwave reactor designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features, such as temperature and pressure monitoring, and are not designed to handle corrosive or flammable materials.[10][11]

  • Vessel Integrity: Use appropriate reaction vessels certified for the temperatures and pressures that will be reached. Inspect vessels for any signs of damage before use.

  • Reaction Monitoring: Be aware of the potential for rapid increases in pressure and temperature, especially with highly exothermic reactions.[7] Modern microwave reactors are equipped with sensors to monitor and control these parameters, preventing runaway reactions.

  • Solvent Choice: Select solvents with appropriate dielectric properties for efficient microwave absorption. Be mindful of the stability of reagents and solvents at elevated temperatures.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.[10]

Experimental Protocols

General Protocol for the Microwave-Assisted Synthesis of a 2-Amino-3-cyanothiophene Intermediate via the Gewald Reaction

This protocol describes a general procedure for the synthesis of a 2-aminothiophene intermediate, a key precursor for the target thieno[2,3-b]pyridine-6-carbonitrile derivatives.

Workflow Diagram:

Gewald_Reaction reagents Ketone/Aldehyde Malononitrile Elemental Sulfur Base (e.g., Morpholine) microwave Microwave Irradiation (e.g., 100-150 °C, 5-20 min) reagents->microwave solvent Solvent (e.g., Ethanol) solvent->microwave workup Cooling & Precipitation microwave->workup filtration Filtration & Washing workup->filtration product 2-Amino-3-cyanothiophene Intermediate filtration->product

Caption: Workflow for the Gewald three-component reaction.

Materials:

  • Appropriate ketone or aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., morpholine or triethylamine, 0.2 equiv)

  • Solvent (e.g., ethanol, methanol)

  • Microwave reaction vessel with a magnetic stir bar

Procedure:

  • To a microwave reaction vessel, add the ketone/aldehyde (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the solvent.

  • Add the basic catalyst (e.g., morpholine, 0.2 equiv) to the suspension.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-20 minutes). The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the vessel to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

General Protocol for the Microwave-Assisted Synthesis of Thieno[2,3-b]pyridine-6-carbonitrile Derivatives

This protocol outlines the cyclization of the 2-aminothiophene intermediate with an appropriate reagent to form the desired thieno[2,3-b]pyridine-6-carbonitrile.

Reaction Scheme Diagram:

Thienopyridine_Synthesis intermediate 2-Amino-3-cyanothiophene Intermediate microwave Microwave Irradiation (e.g., 150-200 °C, 10-30 min) intermediate->microwave reagent Cyclizing Agent (e.g., α,β-unsaturated nitrile) reagent->microwave base Base (e.g., K2CO3 or NaH) base->microwave solvent Solvent (e.g., DMF or NMP) solvent->microwave workup Aqueous Work-up microwave->workup purification Purification (Crystallization or Chromatography) workup->purification product Thieno[2,3-b]pyridine-6-carbonitrile Derivative purification->product

Caption: Synthesis of Thieno[2,3-b]pyridine-6-carbonitrile.

Materials:

  • 2-Amino-3-cyanothiophene intermediate (1.0 equiv)

  • Appropriate cyclizing agent (e.g., an α,β-unsaturated nitrile or a β-halovinyl nitrile, 1.1 equiv)

  • Base (e.g., potassium carbonate, sodium hydride, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP)

  • Microwave reaction vessel with a magnetic stir bar

Procedure:

  • To a dry microwave reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-amino-3-cyanothiophene intermediate (1.0 equiv) and the base (1.5-2.0 equiv).

  • Add the anhydrous solvent, followed by the cyclizing agent (1.1 equiv).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically 150-200 °C) for a specified time (typically 10-30 minutes). Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Carefully quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of a representative thieno[2,3-b]pyridine-6-carbonitrile derivative.

EntryReactant A (Thiophene)Reactant B (Cyclizing Agent)BaseSolventTemp (°C)Time (min)Yield (%)
12-Amino-4,5-dimethyl-3-cyanothiopheneEthoxymethylene-malononitrileK₂CO₃DMF1601585
22-Amino-4-phenyl-3-cyanothiophene2-Cyano-3-ethoxyacrylonitrileNaHNMP1801092
32-Amino-4-(4-chlorophenyl)-3-cyanothiopheneEthoxymethylene-malononitrileK₂CO₃DMF1602081

Characterization of Synthesized Compounds

The identity and purity of the synthesized thieno[2,3-b]pyridine-6-carbonitrile derivatives should be confirmed by a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the proposed structure, showing the correct chemical shifts, multiplicities, and integration for all protons and carbons.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the key functional groups, such as the nitrile (C≡N) stretch (typically around 2220-2240 cm⁻¹).

  • Melting Point (MP): A sharp melting point is indicative of a pure compound.[2]

Conclusion and Future Perspectives

Microwave-assisted synthesis has proven to be a highly effective and efficient methodology for the preparation of thieno[2,3-b]pyridine-6-carbonitrile derivatives. The protocols outlined in this guide offer a robust and reproducible approach for accessing these valuable heterocyclic compounds. The significant reduction in reaction times and often improved yields make this a preferred method for the rapid generation of compound libraries for drug discovery programs. Further exploration of one-pot, multi-component reactions under microwave irradiation could further streamline the synthesis of these and other complex heterocyclic systems.[12] The continued development of novel thieno[2,3-b]pyridine derivatives holds great promise for the discovery of new therapeutic agents.

References

  • CEM Corporation. Safety Considerations for Microwave Synthesis. Available from: [Link]

  • ResearchGate. Methods for the synthesis of thieno[2,3‐b]pyridines. Available from: [Link]

  • PMC. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Available from: [Link]

  • MDPI. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Available from: [Link]

  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]

  • PubMed. Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. Available from: [Link]

  • PMC. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Available from: [Link]

  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • IJSER. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]

  • IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available from: [Link]

  • ResearchGate. Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Available from: [Link]

  • ResearchGate. Methods for the synthesis of thieno[2,3-b]pyridine derivatives and their condensed analogs. Available from: [Link]

  • PMC. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available from: [Link]

  • ResearchGate. Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Available from: [Link]

  • MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Available from: [Link]

  • SIOC. Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Available from: [Link]

  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]

  • PubMed. Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A(1) receptor. Available from: [Link]

  • PMC. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. Available from: [Link]

  • ACS Omega. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. Available from: [Link]

  • SpectraBase. Thieno[2,3-b]pyridine-6-carboxamide - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • Journal of the Chilean Chemical Society. EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES. Available from: [Link]

  • Beilstein Journals. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Available from: [Link]

  • ResearchGate. Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. Available from: [Link]

  • PubChem. Thieno(2,3-b)pyridine. Available from: [Link]

  • PMC. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Available from: [Link]

  • ResearchGate. Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Available from: [Link]

  • PubChem. Thieno(2,3-c)pyridine. Available from: [Link]

  • ResearchGate. Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Available from: [Link]

  • PMC. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][10][13]triazines. Available from: [Link]

  • ResearchGate. Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Available from: [Link]

  • ResearchGate. Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. Available from: [Link]

Sources

Advanced Protocol: Alkylation Strategies for Thieno[2,3-b]pyridine-6-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Thieno[2,3-b]pyridine-6-carbonitrile scaffold represents a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., PI-PLC, Hsp90), anti-proliferative agents, and adenosine receptor ligands. While the scaffold's rigidity offers excellent binding affinity, it often suffers from poor aqueous solubility due to extensive


-stacking.[1]

Alkylation of this scaffold is a critical transformation used to:

  • Modulate Bioactivity: Introduce diversity at the 3-amino position (if present) or other nucleophilic sites.

  • Improve Physicochemical Properties: Disrupt crystal packing or introduce solubilizing groups via N-alkylation.

  • Construct the Core: Via S-alkylation of precursors (Thorpe-Ziegler cyclization).[2]

This Application Note provides a definitive guide to the alkylation of Thieno[2,3-b]pyridine-6-carbonitrile, focusing on regioselectivity , reaction conditions , and troubleshooting .

Chemical Basis & Reactivity Analysis

Structural Considerations

The Thieno[2,3-b]pyridine system is a fused bicycle where a thiophene ring is annulated onto a pyridine ring. The "6-carbonitrile" moiety is an electron-withdrawing group on the pyridine ring, which decreases the basicity of the pyridine nitrogen (


) and increases the acidity of any protons on the ring system (though C-H alkylation is rare without activation).

Primary Nucleophilic Sites:

  • Exocyclic 3-Amino Group (

    
    ):  If the scaffold is synthesized via the standard Thorpe-Ziegler method, a primary amine exists at position 3. This is the most common site for alkylation to generate secondary/tertiary amines or amides.
    
  • Pyridine Nitrogen (

    
    ):  The ring nitrogen is weakly nucleophilic due to the fused system and the electron-withdrawing nitrile. However, it can be alkylated with potent electrophiles to form quaternary salts (often used to increase solubility).
    
  • Precursor Thiol (

    
    ):  The synthesis of the scaffold relies on the S-alkylation of 2-mercapto-pyridine-3-carbonitriles.
    
Mechanism of Action
  • N-Alkylation (Exocyclic): Follows an

    
     mechanism. The amine acts as the nucleophile attacking an alkyl halide. Over-alkylation is a common risk.
    
  • Regioselectivity Control:

    • Kinetic Control: Low temperatures and stoichiometric bases favor mono-alkylation of the exocyclic amine.

    • Thermodynamic Control: Higher temperatures may lead to bis-alkylation or ring quaternization.

Experimental Protocols

Protocol A: Selective Mono-Alkylation of the 3-Amino Group

Target: Functionalization of 3-amino-thieno[2,3-b]pyridine-6-carbonitrile. Application: Generating SAR libraries for kinase inhibition.

Materials:

  • Substrate: 3-Amino-thieno[2,3-b]pyridine-6-carbonitrile (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (

    
    )
    
  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation:

    • Method A (Strong Base): Cool to

      
      . Add NaH (1.2 equiv) portion-wise. Stir for 30 mins. Evolution of 
      
      
      
      gas indicates anion formation.
    • Method B (Mild Base): Add

      
       (2.0 equiv) at room temperature.
      
  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Note: For reactive halides (e.g., MeI), use 1.0 equiv to prevent over-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

  • Quench & Workup: Pour reaction mixture into ice-cold water.

    • If solid precipitates: Filter, wash with water and cold ethanol.[3]

    • If oil forms:[4] Extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      
      .
  • Purification: Recrystallize from EtOH/DMF or perform Flash Column Chromatography (

    
    , gradient 0-50% EtOAc in Hexane).
    
Protocol B: S-Alkylation (Synthesis of the Core)

Context: This is the "origin" reaction. If you do not have the cyclized core yet, you must perform this step.

Reaction: 2-Mercapto-pyridine-3-carbonitrile +


-Halo Carbonyl 

Thieno[2,3-b]pyridine.
  • Dissolve 2-mercapto-pyridine-3-carbonitrile in DMF.

  • Add Base: KOH (10% aq) or

    
    .
    
  • Add Alkylating Agent: Chloroacetonitrile or Ethyl Bromoacetate (1.0 equiv).

  • Thorpe-Ziegler Cyclization: Heat to

    
     for 2–4 hours. The S-alkylation happens first, followed by immediate cyclization onto the nitrile.
    
  • Isolation: Pour into water; the product usually precipitates as a yellow solid.

Optimization & Troubleshooting (The "Scientist's Perspective")

The following table summarizes common issues encountered during alkylation and field-proven solutions.

IssueProbable CauseCorrective Action
Over-Alkylation Highly reactive electrophile (e.g., MeI) or excess base.Switch to mild base (

/Acetone). Use strictly 1.0 equiv of electrophile. Add electrophile at

.
No Reaction Poor nucleophilicity of the amine due to electron-withdrawing CN group.Use a stronger base (NaH) in polar aprotic solvent (DMF/DMA). Heat to

. Add catalytic KI (Finkelstein condition).
Ring Quaternization Competition from Pyridine Nitrogen (

).
Avoid high temperatures (

). Use bulky electrophiles that favor the exocyclic amine.
Poor Solubility Planar

-stacking of the core.[1]
Use DMSO or NMP as solvent. Heat the reaction mixture during the dissolution step before adding the base.

Visualizing the Workflow

The following diagram illustrates the decision pathways for alkylating this scaffold, distinguishing between synthesis (S-alkylation) and functionalization (N-alkylation).

ThienoAlkylation Start START: Target Definition SubstrateCheck Do you have the Thieno[2,3-b]pyridine Core? Start->SubstrateCheck Precursor Precursor: 2-Mercapto-pyridine-3-CN SubstrateCheck->Precursor No FuncCheck Target Site? SubstrateCheck->FuncCheck Yes S_Alkylation S-Alkylation (Base/DMF + Halo-Carbonyl) Precursor->S_Alkylation Cyclization Thorpe-Ziegler Cyclization (Heat, Base) S_Alkylation->Cyclization CoreFormed Core Formed: 3-Amino-Thieno[2,3-b]pyridine Cyclization->CoreFormed CoreFormed->FuncCheck AminoAlk 3-Amino Alkylation (Protocol A) FuncCheck->AminoAlk Exocyclic NH2 RingAlk Ring N-Alkylation (Quaternization) FuncCheck->RingAlk Ring Nitrogen Product FINAL PRODUCT: Functionalized Drug Lead AminoAlk->Product RingAlk->Product

Figure 1: Strategic workflow for the synthesis and alkylation of Thieno[2,3-b]pyridine scaffolds. Blue nodes indicate scaffold construction; Red nodes indicate functionalization.

Safety & Handling

  • Thienopyridines: Many derivatives are bioactive (kinase inhibitors).[1][5][6] Handle as potential potent compounds (OEL < 10

    
    ).
    
  • Alkyl Halides: Potent alkylating agents. Mutagenic/Carcinogenic. Use only in a fume hood. Destruct excess reagents with aqueous ammonia or thiosulfate.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench with isopropanol before water addition.

References

  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine derivatives. Source: European Journal of Medicinal Chemistry (2014). Context: Describes the synthesis of the core and subsequent carboxamide derivatization. URL:[Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: Molecules (MDPI, 2022). Context: Details the synthesis of "prodrug-like" esters and carbonates to improve solubility, addressing the planarity issue. URL:[Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Source: Journal of Organic Chemistry (ACS, 2021). Context: Provides rigorous characterization data (X-ray, NMR) and general procedures for the synthesis of the 3-amino core. URL:[Link]

  • Thieno[2,3-b]pyridine-2-carboxamide (PubChem Compound Summary). Source: National Institutes of Health (NIH). Context: Chemical and physical properties of the specific core scaffold.[3][4][7][8] URL:[Link]

Sources

Application Note: Strategic Synthesis of Fused Heterocycles from 2-Mercaptonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Fused Heterocyclic Systems Starting from 2-Mercaptonicotinonitrile Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Abstract

2-Mercaptonicotinonitrile (2-thioxo-1,2-dihydropyridine-3-carbonitrile) serves as a privileged scaffold in medicinal chemistry due to its dense array of reactive functionalities: a nucleophilic thiol/thione group, an electrophilic nitrile, and a pyridine nitrogen. This guide details the validated protocols for transforming this precursor into three distinct fused heterocyclic systems: Thieno[2,3-b]pyridines , Pyrazolo[3,4-b]pyridines , and tricyclic Pyrimido[4',5':4,5]thieno[2,3-b]pyridines . These scaffolds are critical pharmacophores in the development of topoisomerase inhibitors, adenosine receptor agonists, and kinase inhibitors.

Introduction & Reactivity Profile

The versatility of 2-mercaptonicotinonitrile stems from its ability to undergo regioselective alkylation and subsequent cyclization.

  • S-Nucleophilicity: The sulfur atom is the primary site for alkylation with

    
    -halocarbonyls.
    
  • Nitrile Electrophilicity: The adjacent C3-nitrile group acts as an internal electrophile (Thorpe-Ziegler acceptor) or can be attacked by external nucleophiles (e.g., hydrazine).

  • Leaving Group Ability: The sulfhydryl group can be displaced by strong nucleophiles like hydrazine to switch the fusion regiochemistry.

Application Note 1: Synthesis of Thieno[2,3-b]pyridines

Target Class: Topoisomerase I Inhibitors, Adenosine A1 Agonists.

Principle

The synthesis relies on the Thorpe-Ziegler cyclization . Initial S-alkylation of 2-mercaptonicotinonitrile with an


-halocarbonyl (e.g., ethyl chloroacetate) introduces a methylene group. In the presence of a base, this methylene is deprotonated, attacking the adjacent nitrile to close the thiophene ring.
Validated Protocol

Reagents:

  • Starting Material: 2-Mercaptonicotinonitrile (1.0 equiv)

  • Reagent: Ethyl chloroacetate (1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    )
    
  • Solvent: Absolute Ethanol or dry DMF

Step-by-Step Procedure:

  • Preparation: Dissolve 2-mercaptonicotinonitrile (10 mmol) in absolute ethanol (30 mL).

  • Alkylation: Add ethyl chloroacetate (11 mmol) and anhydrous

    
     (20 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 3–5 hours. Monitor consumption of thiol by TLC (Mobile phase: 30% EtOAc/Hexane).
    
  • Work-up:

    • Option A (Precipitation): Pour the hot reaction mixture onto crushed ice (100 g). The product, ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate , will precipitate as a solid.

    • Option B (Crystallization): If using NaOEt, cool to room temperature; the sodium salt may precipitate or the product crystallizes directly upon neutralization with dilute acetic acid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF (3:1).

Yield: Typically 85–95%.

Mechanistic Workflow (DOT Visualization)

ThienoMechanism Start 2-Mercapto- nicotinonitrile S_Alk S-Alkylation (Thioether Intermediate) Start->S_Alk + Cl-CH2-EWG + Base Anion Carbanion Formation (Base Deprotonation) S_Alk->Anion - H+ Cyclization Thorpe-Ziegler Cyclization (5-exo-dig) Anion->Cyclization Nucleophilic Attack on Nitrile Product 3-Amino-thieno[2,3-b] pyridine Derivative Cyclization->Product Tautomerization

Caption: Mechanism of Thorpe-Ziegler cyclization yielding the thieno[2,3-b]pyridine scaffold.

Application Note 2: Synthesis of Pyrazolo[3,4-b]pyridines

Target Class: Kinase Inhibitors, Antimicrobial Agents.

Principle

This transformation utilizes hydrazine hydrate as a binucleophile. The reaction proceeds via an


 mechanism where the hydrazine displaces the mercapto group (evolution of 

), followed by an intramolecular nucleophilic attack on the nitrile group to form the pyrazole ring.
Validated Protocol

Reagents:

  • Starting Material: 2-Mercaptonicotinonitrile (1.0 equiv)

  • Reagent: Hydrazine hydrate (98%, 2.0–3.0 equiv)

  • Solvent: Ethanol or Dioxane

Step-by-Step Procedure:

  • Mixing: Suspend 2-mercaptonicotinonitrile (10 mmol) in ethanol (20 mL).

  • Addition: Add hydrazine hydrate (30 mmol) dropwise. Caution: Reaction is exothermic.

  • Reflux: Heat to reflux for 4–6 hours. A distinct color change (often yellow to colorless or pale yellow) and the smell of

    
     (rotten eggs) indicate reaction progress. Use a scrubber containing bleach for the exhaust gas.
    
  • Isolation: Cool the mixture to room temperature. The product, 3-amino-1H-pyrazolo[3,4-b]pyridine , usually precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol.

Yield: Typically 70–85%.

Reaction Pathway (DOT Visualization)

PyrazoloMechanism Start 2-Mercapto- nicotinonitrile Inter 2-Hydrazino- nicotinonitrile Start->Inter + N2H4 - H2S (SNAr) Cyclization Intramolecular Cyclization Inter->Cyclization NH2 attack on CN Product 3-Amino-1H-pyrazolo [3,4-b]pyridine Cyclization->Product Isomerization

Caption: Conversion of 2-mercaptonicotinonitrile to pyrazolo[3,4-b]pyridine via hydrazinolysis.

Application Note 3: Tricyclic Scaffold Expansion

Target Class: DNA Intercalators, Polycyclic Pharmacophores.

Principle

The 3-amino-thieno[2,3-b]pyridine (synthesized in App Note 1) contains an ortho-amino ester/nitrile motif. This can be fused further with a pyrimidine ring using C1 donors like formic acid, formamide, or urea to create pyrido[3',2':4,5]thieno[3,2-d]pyrimidines .

Validated Protocol

Starting Material: Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate (from App Note 1).

Procedure (Formamide Route):

  • Reaction: Mix the thienopyridine (5 mmol) with formamide (10 mL).

  • Heating: Reflux at

    
    C–
    
    
    
    C for 4–6 hours.
  • Work-up: Cool to room temperature. Pour onto ice-water.

  • Isolation: Filter the precipitate.

  • Product: Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one .

Integrated Workflow (DOT Visualization)

TricyclicWorkflow Start 2-Mercaptonicotinonitrile Step1 Reaction with Ethyl Chloroacetate Start->Step1 Inter1 Intermediate: 3-Amino-thieno[2,3-b]pyridine Step1->Inter1 Thorpe-Ziegler Step2 Fusion with Formamide / Formic Acid Inter1->Step2 Final Tricyclic Scaffold: Pyrido[3',2':4,5]thieno [3,2-d]pyrimidine Step2->Final Cyclocondensation

Caption: Stepwise construction of the tricyclic pyridothienopyrimidine system.

Optimization & Troubleshooting Data

To ensure reproducibility, the following solvent and base effects were analyzed for the Thieno[2,3-b]pyridine synthesis (App Note 1).

SolventBaseTemperatureYield (%)Notes
Ethanol NaOEt Reflux 92% Optimal. Fast reaction, clean precipitation.
Ethanol

Reflux85%Slower reaction time (~6h).
DMF


C
88%Good for substituted/bulky halides. Harder work-up.
Acetone

Reflux60%Incomplete reaction; S-alkylation occurs but cyclization is slow.
WaterNaOH

C
40%Hydrolysis of ester/nitrile side products observed.

Troubleshooting Tips:

  • Low Yield in Thieno Synthesis: Ensure the base is anhydrous. Water competes with the Thorpe-Ziegler cyclization, leading to hydrolysis of the nitrile to an amide.

  • Incomplete Hydrazinolysis: If the reaction with hydrazine stalls, add a catalytic amount of acetic acid or use 1-butanol (higher boiling point) instead of ethanol.

References

  • Synthesis of thieno[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health (NIH). Available at: [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Synthesis of some novel pyrazolo[3,4-b]pyridine derivatives. PubMed. Available at: [Link]

Application Notes and Protocols for the Synthesis of Thieno[2,3-b]pyridine-6-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thieno[2,3-b]pyridine Amides in Medicinal Chemistry

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in modern drug discovery, forming the core of numerous compounds with a wide range of biological activities.[1] This bicyclic structure, consisting of a fused thiophene and pyridine ring, is a key pharmacophore in therapeutics targeting cardiovascular diseases, central nervous system disorders, and has also shown promise in the development of anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1] The amide functionality, particularly at the 6-position of the thieno[2,3-b]pyridine ring system, is a critical component in many of these bioactive molecules, contributing to their target engagement and pharmacokinetic properties.[2]

The conversion of a nitrile (carbonitrile) group to a primary amide is a fundamental transformation in organic synthesis and a crucial step in the preparation of many thieno[2,3-b]pyridine-based drug candidates. This document provides detailed protocols and technical insights for the efficient conversion of Thieno[2,3-b]pyridine-6-carbonitrile to its corresponding amide, Thieno[2,3-b]pyridine-6-carboxamide. The methodologies presented herein are designed to be robust and adaptable, catering to the needs of researchers in both academic and industrial settings.

Chemical Transformation Overview

The conversion of a nitrile to a primary amide is a hydration reaction, where a molecule of water is formally added across the carbon-nitrogen triple bond. This transformation can be achieved under various conditions, primarily through acid-catalyzed hydrolysis, base-catalyzed hydrolysis, or transition-metal-catalyzed hydration. The choice of method often depends on the stability of the starting material and the presence of other functional groups on the thieno[2,3-b]pyridine core.

Protocol 1: Acid-Catalyzed Hydrolysis of Thieno[2,3-b]pyridine-6-carbonitrile

Acid-catalyzed hydrolysis is a classical and effective method for the conversion of nitriles to amides. The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. Careful control of reaction conditions is necessary to favor the formation of the amide and minimize over-hydrolysis to the carboxylic acid. A precedent for this transformation on a similar heterocyclic system involves the use of concentrated sulfuric acid.

Reaction Workflow: Acid-Catalyzed Hydrolysis

Acid_Catalyzed_Hydrolysis_Workflow Start Thieno[2,3-b]pyridine- 6-carbonitrile Reaction Stirring at Controlled Temperature Start->Reaction Reagent Concentrated Sulfuric Acid Reagent->Reaction Workup Aqueous Work-up (Quenching & Extraction) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Thieno[2,3-b]pyridine- 6-carboxamide Purification->Product

Caption: Workflow for the acid-catalyzed conversion of Thieno[2,3-b]pyridine-6-carbonitrile to the corresponding amide.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the partial hydrolysis of a similar o-aminonitrile derivative.

Materials:

  • Thieno[2,3-b]pyridine-6-carbonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Thieno[2,3-b]pyridine-6-carbonitrile (1.0 eq).

  • Cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (5-10 volumes) to the nitrile with stirring. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time may vary depending on the specific substrate and scale.

  • Once the reaction is deemed complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality and Experimental Choices
  • Concentrated Sulfuric Acid: Acts as both the acid catalyst and the solvent in this procedure. Its strong dehydrating nature can also help to drive the reaction towards the amide.

  • Controlled Temperature: The initial cooling is crucial to manage the exothermicity of mixing the nitrile with concentrated acid.

  • Aqueous Work-up: Quenching with ice and neutralization are critical steps to stop the reaction and to safely handle the corrosive acid.

  • Extraction and Purification: Standard procedures to isolate and purify the desired amide product.

Alternative Methodologies: An Overview

While acid-catalyzed hydrolysis is a robust method, the harsh conditions may not be suitable for substrates with acid-labile functional groups. In such cases, milder alternatives should be considered.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis offers an alternative pathway for the conversion of nitriles to amides. The reaction is typically carried out using a hydroxide source, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solvent. A significant challenge with this method is preventing the over-hydrolysis of the initially formed amide to the corresponding carboxylate.

General Considerations:

  • Milder Conditions: The use of milder bases or controlled reaction times and temperatures can favor the isolation of the amide.

  • Hydrogen Peroxide: The use of alkaline hydrogen peroxide can be a mild and effective method for the hydration of nitriles to amides.

Transition-Metal-Catalyzed Hydration

In recent years, transition-metal catalysis has emerged as a powerful tool for the hydration of nitriles under neutral and mild conditions. Ruthenium-based catalysts, in particular, have shown excellent activity and selectivity for this transformation.[3] This method is often compatible with a wide range of functional groups.

Potential Advantages:

  • High Selectivity: Metal catalysts can be highly selective for the hydration of the nitrile group, even in the presence of other reactive functionalities.

  • Mild Reaction Conditions: These reactions can often be carried out at or near room temperature, preserving sensitive functional groups.

Mechanism of Nitrile Hydrolysis

Nitrile_Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Nitrile_A Nitrile Protonation_A Protonation of N Nitrile_A->Protonation_A H+ Attack_A Nucleophilic Attack by H2O Protonation_A->Attack_A Deprotonation_A Deprotonation Attack_A->Deprotonation_A Tautomerization_A Tautomerization Deprotonation_A->Tautomerization_A Amide_A Amide Tautomerization_A->Amide_A Nitrile_B Nitrile Attack_B Nucleophilic Attack by OH- Nitrile_B->Attack_B OH- Protonation_B Protonation by H2O Attack_B->Protonation_B Tautomerization_B Tautomerization Protonation_B->Tautomerization_B Amide_B Amide Tautomerization_B->Amide_B

Caption: Simplified mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Data Summary and Comparison of Methods

MethodReagentsConditionsAdvantagesDisadvantages
Acid-Catalyzed Hydrolysis Concentrated H₂SO₄Room TemperatureHigh conversion, readily available reagents.Harsh conditions, potential for over-hydrolysis, not suitable for acid-sensitive substrates.
Base-Catalyzed Hydrolysis NaOH or KOH in H₂O/alcoholMild heatingMilder than strong acid.Risk of over-hydrolysis to carboxylic acid, requires careful monitoring.
Transition-Metal Catalysis Ru-based catalystsMild (e.g., room temp.)High selectivity, functional group tolerance.Catalyst cost and availability, may require inert atmosphere.

Conclusion and Future Perspectives

The conversion of Thieno[2,3-b]pyridine-6-carbonitrile to its corresponding amide is a key transformation in the synthesis of medicinally important compounds. The acid-catalyzed hydrolysis protocol detailed in this application note provides a reliable and effective method for achieving this conversion. For substrates bearing sensitive functional groups, exploration of milder base-catalyzed or transition-metal-catalyzed hydration methods is recommended. Further optimization of these milder protocols for the thieno[2,3-b]pyridine scaffold will be a valuable contribution to the field of medicinal chemistry, enabling the synthesis of a wider array of novel drug candidates.

References

  • Z. S. M. Said, et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3209. [Link]

  • F. A. Bakr, et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Universal Journal of Organic Chemistry, 1(2), 29-43. [Link]

  • A. M. M. E. D. G. G. A. A. El-Reedy, et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 686-698. [Link]

  • F. Cadoux, et al. (2019). Hydration of Nitriles using a Metal-Ligand Cooperative Ruthenium Pincer Catalyst. Angewandte Chemie International Edition, 58(40), 14229-14233. [Link]

Sources

Application of Thieno[2,3-b]pyridine derivatives in organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Thieno[2,3-b]pyridine Architectures in Organic Optoelectronics

Part 1: Executive Summary & Strategic Rationale

In the landscape of organic semiconductors, Thieno[2,3-b]pyridine represents a critical "Janus" scaffold—fusing the electron-rich nature of thiophene with the electron-deficient, high-electron-affinity properties of pyridine. Unlike its isomer thieno[3,2-b]pyridine, the [2,3-b] orientation positions the pyridine nitrogen to maximally influence the Lowest Unoccupied Molecular Orbital (LUMO), making these derivatives exceptional candidates for Electron Transport Materials (ETMs) , OLED Host Materials , and n-type Organic Field-Effect Transistors (OFETs) .

Key Technical Advantages:

  • Deep LUMO Levels: The pyridine nitrogen lowers the LUMO energy (~ -3.0 eV to -3.5 eV), facilitating electron injection from stable cathodes (Al, Ag).

  • High Triplet Energy (

    
    ):  Essential for hosting phosphorescent dopants (Ir/Pt complexes) in OLEDs to prevent reverse energy transfer.
    
  • Planarity: The fused bicyclic core promotes strong

    
     stacking, enhancing charge carrier mobility (
    
    
    
    ).

Part 2: Material Design & Mechanism

To utilize thieno[2,3-b]pyridine effectively, one must understand the "Push-Pull" electronic modulation. The scaffold is rarely used in isolation; it is functionalized to tune energy levels.

Mechanism: Energy Level Alignment in PhOLEDs

The following diagram illustrates the critical energy transfer pathway when using a Thieno[2,3-b]pyridine derivative (e.g., Benzo[4,5]thieno[2,3-b]pyridine) as a host material for a green phosphorescent emitter.

EnergyTransfer cluster_EML Emissive Layer (Host:Guest) Anode Anode (ITO) HIL HIL/HTL (Hole Transport) Anode->HIL Hole Inj. Host_S1 Host S1 (Thieno-Pyridine) HIL->Host_S1 h+ Host_T1 Host T1 (High Energy > 2.5eV) Host_S1->Host_T1 ISC Guest_T1 Dopant T1 (Ir Complex) Host_S1->Guest_T1 Förster (FRET) Host_T1->Guest_T1 Dexter (DET) CRITICAL PATH Light Light Guest_T1->Light Phosphorescence (hv) ETL ETL (Thieno-Pyridine) ETL->Host_S1 e- Cathode Cathode (LiF/Al) Cathode->ETL Elec. Inj.

Figure 1: Energy transfer mechanism in a Phosphorescent OLED using a Thieno[2,3-b]pyridine host. High Triplet Energy (


) of the host is required to confine excitons on the Dopant.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 3-amino-thieno[2,3-b]pyridine-2-carboxylate (Precursor for extended conjugation). Purity Requirement: >99.5% (HPLC) for initial synthesis; >99.9% (Sublimation) for device use.

Reagents:

  • 2-Chloronicotinonitrile (1.0 eq)

  • Ethyl mercaptoacetate (1.1 eq)

  • Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Ethanol (Absolute)

Workflow:

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 2-chloronicotinonitrile (10 mmol) in Ethanol (50 mL).

    • Add

      
       (25 mmol).
      
    • Add Ethyl mercaptoacetate (11 mmol) dropwise at room temperature.

    • Mechanism:[1][2] The sulfur attacks the C-2 position of the pyridine ring, displacing chloride.

  • Thorpe-Ziegler Cyclization:

    • Reflux the mixture at 80°C for 4–6 hours.

    • Mechanism:[1][2] The active methylene of the mercaptoacetate attacks the nitrile carbon (C-3), closing the thiophene ring.

  • Isolation:

    • Cool to Room Temp. Pour into ice water (200 mL).

    • The product precipitates as a yellow solid. Filter and wash with cold water.

  • Recrystallization:

    • Recrystallize from Ethanol/DMF (9:1) to remove unreacted thiol.

Graphviz Workflow: Synthesis & Purification

Synthesis cluster_Purification Electronic Grade Purification Start Start: 2-Chloronicotinonitrile Step1 S_NAr Reaction (Thioether formation) Start->Step1 Reactant + Ethyl Mercaptoacetate + Base (Na2CO3) Reactant->Step1 Step2 Thorpe-Ziegler Cyclization (Reflux 4h) Step1->Step2 Raw Crude Thieno[2,3-b]pyridine Step2->Raw Recrys Recrystallization (EtOH/DMF) Raw->Recrys Sublim Vacuum Sublimation (10^-6 Torr, Gradient T) Recrys->Sublim Final Device-Ready Material (>99.9% Pure) Sublim->Final

Figure 2: Synthetic route from commodity chemicals to electronic-grade semiconductor.

Protocol B: Device Fabrication (OLED Electron Transport Layer)

Application: Using a Thieno[2,3-b]pyridine derivative (e.g., BTP) as an ETL to improve efficiency.[3]

Equipment:

  • High-Vacuum Thermal Evaporator (

    
     Torr).
    
  • UV-Ozone Cleaner.

  • Glovebox (

    
     ppm).
    

Layer Stack Construction:

  • Substrate Prep:

    • Patterned Indium Tin Oxide (ITO) glass.

    • Clean: Detergent

      
       Water 
      
      
      
      Acetone
      
      
      IPA (Ultrasonic, 15 min each).
    • Activate: UV-Ozone for 15 min (Increases work function).

  • Hole Injection/Transport (HIL/HTL):

    • Evaporate HAT-CN (10 nm) or PEDOT:PSS (spin-coat) as HIL.

    • Evaporate TAPC or NPB (40 nm) as HTL.

  • Emissive Layer (EML):

    • Co-evaporate Host (e.g., CBP) and Dopant (e.g.,

      
      ) at 10-15% doping concentration (30 nm).
      
  • Electron Transport Layer (ETL) - The Active Step:

    • Load the Thieno[2,3-b]pyridine derivative into a crucible.

    • Evaporate at 0.5–1.0 Å/s to a thickness of 30–40 nm.

    • Note: The high electron mobility of the thienopyridine core ensures balanced charge recombination in the EML.

  • Cathode:

    • LiF (1 nm) / Al (100 nm).

Part 4: Data Analysis & Characterization

When evaluating thieno[2,3-b]pyridine derivatives, three parameters are critical: Triplet Energy (


) , LUMO , and External Quantum Efficiency (EQE) .

Table 1: Comparative Properties of Thieno[2,3-b]pyridine Derivatives vs. Standards (Data synthesized from high-performance OLED literature, specifically Benzo-fused variants)

MaterialStructure TypeHOMO (eV)LUMO (eV)

(eV)
Max EQE (%)Role
BTP (Ref) Benzo[4,5]thieno[2,3-b]pyridine-6.10-2.802.85N/ACore Unit
BTP-Cz BTP-Carbazole (Donor-Acceptor)-5.92-2.752.7221.4%Green Host
BTP-mCP BTP-mCP (Bipolar)-6.05-2.682.8118.6%Blue Host
Alq3 Standard ETL-5.70-3.00~2.60<5%Reference

Interpretation:

  • High

    
    :  The BTP core maintains a triplet energy >2.7 eV, making it suitable for Green and Blue phosphors. Standard Alq3 is insufficient for blue phosphorescence.
    
  • Deep HOMO: The -6.10 eV HOMO indicates excellent hole-blocking capabilities, confining holes to the EML for recombination.

Part 5: Troubleshooting & Optimization

  • Crystallization in Films:

    • Symptom:[2][4][5][6][7] Device shorts or hazy films.

    • Cause: The planar thienopyridine core tends to aggregate.[8]

    • Solution: Introduce bulky side chains (e.g., tert-butyl or phenyl) at the 3-position or use "twisted" linkages (e.g., meta-phenylene) to disrupt crystallinity while maintaining electronic connectivity.

  • Low Efficiency (Roll-off):

    • Symptom:[2][4][5][6][7] Efficiency drops at high brightness.[4]

    • Cause: Triplet-Triplet Annihilation (TTA) or unbalanced charge transport.

    • Solution: If the device is electron-dominant (due to the strong pyridine acceptor), mix the thienopyridine host with a hole-transporting co-host (e.g., TCTA) in a "pre-mixed" host system.

References

  • Benzo[4,5]thieno[2,3-b]pyridine derivatives as host materials for high efficiency green and blue phosphorescent organic light-emitting diodes. Source: Sungkyunkwan University / Journal of Materials Chemistry C. URL:[Link]

  • Recent advances in the chemistry of thieno[2,3-b]pyridines (Synthesis Review). Source: Russian Chemical Bulletin.[1] URL:[Link]

  • Thienylpyridine-based cyclometallated iridium(III) complexes and their use in solid state light-emitting electrochemical cells. Source: Dalton Transactions.[9] URL:[Link]

  • Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands (Comparative Isomer Study). Source: Journal of Materials Chemistry C. URL:[Link]

Sources

Troubleshooting & Optimization

Purification strategies for Thieno[2,3-b]pyridine-6-carbonitrile intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ThienoPure™ Technical Support Center .

As a Senior Application Scientist specializing in fused heterocyclic scaffolds, I have designed this guide to address the specific purification challenges associated with Thieno[2,3-b]pyridine-6-carbonitrile intermediates. These compounds are notorious for their deceptive solubility profiles and tendency to form supramolecular aggregates via


-stacking.

This guide is structured to troubleshoot your specific experimental bottlenecks, moving from initial isolation to high-purity polishing.

Module 1: The Solubility Paradox & Initial Isolation

User Issue: "My product precipitates as a sticky gum or oil upon quenching, or it refuses to dissolve in common organic solvents for loading."

Technical Insight: Thieno[2,3-b]pyridine derivatives possess a rigid, planar core.[1] The 6-carbonitrile group adds significant polarity but also increases the dipole moment, enhancing intermolecular


-

stacking. This leads to high lattice energy, making the solid difficult to redissolve (the "brick dust" effect) while simultaneously causing it to "oil out" from reaction mixtures due to trapped impurities preventing orderly crystallization.
Protocol A: The Controlled "Crash-Out" (Anti-Solvent Addition)

Do not simply dump your reaction mixture into water. This causes rapid, amorphous precipitation (gumming).

  • Dissolution: Ensure the crude reaction mixture (typically in DMF, DMSO, or NMP) is fully homogeneous. If solids are present, filter them before quenching.

  • Temperature Control: Heat the organic solution to 60–70°C .

  • The Dropwise Quench: Add warm water (50°C) dropwise to the stirring organic phase.

    • Ratio: Aim for a final solvent:anti-solvent ratio of 1:3 to 1:5.

    • Observation: Watch for persistent turbidity. Stop addition immediately once turbidity holds.

  • Annealing: Allow the mixture to cool to room temperature slowly (over 2-3 hours) with gentle stirring. This promotes crystal growth over amorphous aggregation.

Protocol B: Breaking the "Oil"

If an oil forms, it is likely trapping solvent and unreacted starting materials (e.g., 2-chloro-3-formylpyridines).

Solvent SystemApplicationMechanism
Ethanol / Ultrasonication TriturationEthanol extracts lipophilic impurities; sonication disrupts weak amorphous aggregates.
MTBE / Hexane (1:1) TriturationRemoves non-polar byproducts; induces hardening of the oil.
Acetic Acid (Glacial) RecrystallizationProtonates the pyridine nitrogen (reversible), disrupting

-stacking to allow dissolution.

Module 2: Chromatographic Strategies

User Issue: "The compound streaks on the column, or co-elutes with the regioisomer."

Technical Insight: The basic nitrogen (N-4) in the pyridine ring interacts with the acidic silanols on silica gel, causing peak tailing. Furthermore, the 6-carbonitrile group makes the compound sufficiently polar to stick, but the thiophene ring remains lipophilic.

Visualization: Purification Decision Matrix

PurificationWorkflow Start Crude Reaction Mixture CheckSol Solubility Check (DMF/DMSO) Start->CheckSol Precip Precipitation (Protocol A) Water Anti-solvent CheckSol->Precip Soluble Oil Formation of Oil/Gum Precip->Oil Rapid Cooling Solid Solid Precipitate Precip->Solid Slow Annealing Triturate Trituration (EtOH or MTBE) Oil->Triturate Triturate->Solid TLC TLC Analysis (Streaking?) Solid->TLC Flash Flash Chromatography (DCM/MeOH + Modifier) TLC->Flash Yes (Impure) Recryst Recrystallization (Dioxane or AcOH) TLC->Recryst No (High Purity)

Figure 1: Decision matrix for isolating thienopyridines. Note the critical intervention step (Trituration) if oiling occurs.

Optimized Mobile Phases

Standard Hexane/Ethyl Acetate often fails for these fused nitriles.

  • The "DCM Shift": Use Dichloromethane (DCM) as the weak solvent instead of Hexane.

    • Gradient: 0%

      
       5% Methanol in DCM.
      
  • The Modifier (Critical): Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

    • Why? This blocks the acidic silanol sites on the silica, preventing the pyridine nitrogen from "dragging," resulting in sharp bands.

Module 3: Impurity Profiling (The "Mystery" Solids)

User Issue: "I have a high-melting insoluble solid that is not my product."

Technical Insight: A common failure mode in Thieno[2,3-b]pyridine synthesis (especially during Thorpe-Ziegler cyclization) is oxidative dimerization . If the reaction is exposed to air or if thiol intermediates are not fully protected, they can form disulfide-linked dimers.

Troubleshooting the Dimer
  • Symptoms:

    • Melting point > 300°C.[2][3][4]

    • Insoluble in DCM, Methanol, and even hot Acetone.

    • Mass Spec shows [2M-2H] peak.

  • Prevention: Degas all solvents with Nitrogen/Argon before base addition.

  • Removal: These dimers are far less soluble than the monomer.

    • Dissolve the crude mixture in minimal hot DMF.

    • Filter the hot solution through a Celite pad. The dimer usually remains on the filter.

    • Precipitate the filtrate with water.

Module 4: Recrystallization (The Final Polish)

User Issue: "My NMR is clean, but the solid is colored (brown/orange) instead of pale yellow."

Technical Insight: Thienopyridines often trap trace metal catalysts or oligomeric sulfur byproducts within their crystal lattice.

Recommended Solvent Systems
Solvent PairRatioComments
Dioxane (Hot) SingleExcellent for highly crystalline derivatives. Requires slow cooling.
DMF / Ethanol 1:4Dissolve in min. hot DMF; add hot Ethanol until cloudy.
Acetic Acid / Water 1:1Warning: Do not boil excessively; nitrile hydrolysis to amide is possible at high T/low pH.
Visualization: The "Oiling Out" Mechanism

OilingMechanism Solvated Solvated Molecule Stacking π-π Stacking (Face-to-Face) Solvated->Stacking Concentration Increase Impurity Impurity Trap (Oligomers) Stacking->Impurity Fast Precipitation Crystal Crystalline Lattice Stacking->Crystal Slow Cooling (Thermodynamic Control) Amorphous Amorphous Oil Impurity->Amorphous Disordered State Amorphous->Crystal Trituration/Sonication (Energy Input)

Figure 2: Mechanism of oil formation. Rapid precipitation traps impurities between the planar stacks, preventing lattice formation. Slow cooling or trituration is required to release impurities.

Frequently Asked Questions (FAQs)

Q: Can I use acid-base extraction to purify the 6-carbonitrile? A: Proceed with caution. While the pyridine nitrogen is basic, the electron-withdrawing nature of the 6-carbonitrile group (and the fused thiophene) reduces the pKa of the pyridine nitrogen significantly. It may not protonate fully in weak acids (like 1M HCl), leading to poor extraction efficiency. Furthermore, strong acids/bases can hydrolyze the nitrile to a carboxylic acid [1].

Q: Why does my product turn red upon standing in solution? A: This often indicates oxidation of the thiophene ring or the presence of residual thiolate intermediates. Ensure your final product is stored under inert atmosphere and protected from light. If the redness persists, wash the organic layer with a 10% sodium thiosulfate solution during workup to quench oxidative species.

Q: The nitrile peak in IR is weak. Did I lose the group? A: Not necessarily. In conjugated systems like thieno[2,3-b]pyridines, the nitrile stretching frequency (typically ~2200-2220 cm⁻¹) can be dampened or shifted due to resonance with the aromatic core. Rely on ¹³C NMR (look for peak ~115-118 ppm) or Mass Spectrometry for confirmation [2].

References

  • Litvinov, V. P. (2005).[5] Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin, 54(4), 865-889. Link

  • Barker, D., et al. (2014).[6] Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 87, 688-697. Link

  • Abdel-Mohsen, S. A. (2013). Synthesis of some new Thieno[2,3-b]pyridines... Journal of Applied Pharmaceutical Science. Link

Sources

Technical Support Center: Overcoming Solubility Issues with Thieno[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Thieno[2,3-b]pyridine-6-carbonitrile scaffold is a privileged structure in drug discovery, frequently utilized in kinase inhibitors (e.g., PI3K, MEK) and anti-proliferative agents.[1] However, its utility is often compromised by poor aqueous solubility .[2]

This guide addresses the specific physicochemical challenges of this scaffold. Unlike "grease ball" lipophilic compounds, thieno[2,3-b]pyridines often behave as "brick dust" molecules—possessing high crystallinity and high melting points due to strong intermolecular


-

stacking and planar rigidity.[1] This distinction dictates that standard lipophilic formulation strategies (like simple oil-based vehicles) may fail.[1]

Part 1: Physicochemical Profiling (The "Why")[1]

Q1: Why does my compound precipitate immediately upon dilution, even though it dissolves well in DMSO?

A: This is a classic case of "Kinetic Solubility Crash." The thieno[2,3-b]pyridine core is planar.[1][3][4] In a DMSO stock solution, the solvent molecules disrupt the crystal lattice. Upon dilution into an aqueous buffer, the organic solvent capacity drops. Because the compound has high Lattice Energy , the molecules energetically prefer to re-aggregate into a solid crystal rather than remain interacting with water molecules.

  • Mechanism: The electron-withdrawing carbonitrile group (-CN) at position 6 reduces the basicity of the pyridine nitrogen (predicted pKa < 3.0), rendering it uncharged at physiological pH (7.4).[1] Without ionization to provide electrostatic repulsion, the neutral planar rings stack rapidly.

  • Diagnostic: If your solution turns cloudy within seconds, you are fighting crystal lattice energy, not just lipophilicity.

Q2: Will lowering the pH improve solubility?

A: Likely only at very low pH. While pyridine is basic (pKa ~5.2), the fused thiophene ring and the electron-withdrawing nitrile group significantly lower the pKa of the pyridine nitrogen, likely to the range of 1.5 – 2.5 .

  • Implication: You would need a pH < 1.5 to achieve significant protonation and solubility enhancement. This is generally incompatible with biological assays or IV administration.

  • Recommendation: Do not rely on pH adjustment (e.g., acetate buffer pH 4.[3]5) as a primary solubilization strategy.

Part 2: Solvent Selection & Screening (The "How")

Q3: I need a vehicle for in vivo IP/PO dosing. What is the "Gold Standard" starting point for this scaffold?

A: Avoid simple saline or pure oils. Use a co-solvent + surfactant system or a complexing agent .[3]

Vehicle ComponentRecommended %Function
DMSO 5% - 10%Disrupts initial crystal lattice.[1][3]
PEG 400 30% - 40%Interfacial cosolvent; prevents aggregation.[1][3]
Tween 80 5%Surfactant; stabilizes micro-precipitates.
Water/Saline Balance (45-60%)Diluent.[1][3]

Protocol: Dissolve compound completely in DMSO first. Add PEG 400 and mix. Then slowly add the water/Tween mixture while vortexing. Do not add DMSO stock directly to water.

Q4: The standard vehicle failed. What is the next tier of troubleshooting?

A: Switch to Cyclodextrin Complexation . Thieno[2,3-b]pyridines fit well into the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] This encapsulates the hydrophobic core while presenting a hydrophilic surface to the solvent.
  • Concentration: 20% (w/v) HP-

    
    -CD in water or saline.[1]
    
  • Advantage: Prevents the

    
    -
    
    
    
    stacking aggregation mechanism.

Part 3: Decision Logic & Workflows

Visual Guide: Solubility Optimization Workflow

The following diagram outlines the logical decision process for selecting a vehicle based on your experimental stage.

Solubility_Workflow Start Start: Solid Thieno-pyridine Derivative App Intended Application? Start->App InVitro In Vitro (Cell/Enzyme) App->InVitro InVivo In Vivo (Animal Studies) App->InVivo DMSOCheck Soluble in DMSO @ 10mM? InVitro->DMSOCheck Route Route of Admin? InVivo->Route Dilution Dilution into Media DMSOCheck->Dilution Yes Precip Precipitation Observed? Dilution->Precip Action1 Reduce Stock Conc. or Use 0.5% Tween in Media Precip->Action1 Yes Proceed Proceed Precip->Proceed No Action2 Use HP-beta-CD Formulation Action1->Action2 If fails IV IV (Intravenous) Route->IV PO PO (Oral) / IP Route->PO Form_IV 10% DMSO / 20% HP-beta-CD (Avoid surfactants if possible) IV->Form_IV Form_PO 10% DMSO / 40% PEG400 / 5% Tween 80 OR Nanosuspension PO->Form_PO

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental context.

Part 4: Experimental Protocols

Protocol A: Preparation of 20% HP- -CD Stock

Use this for "brick dust" compounds that fail in PEG/Tween.[1]

  • Weighing: Weigh 20 g of Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Dissolution: Add to 80 mL of Milli-Q water. Stir until clear (viscous solution). Adjust volume to 100 mL.

  • Compound Addition:

    • Method A (Solid): Add micronized compound directly to CD solution. Stir for 24-48 hours at room temperature. Filter (0.22 µm).[1]

    • Method B (Solvent Assist - Recommended): Dissolve compound in minimal DMSO (e.g., 20 mg in 0.5 mL).[1] Add this dropwise to 10 mL of the CD solution while vortexing rapidly.

  • Validation: Centrifuge at 13,000 rpm for 5 mins to remove any non-complexed aggregates. Use the supernatant.

Protocol B: Kinetic Solubility Assessment

Use this to determine the maximum concentration for cellular assays.

  • Stock Prep: Prepare a 10 mM stock in DMSO.

  • Spiking: In a 96-well plate, spike stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (keep DMSO < 1%).

  • Incubation: Shake for 2 hours at room temperature.

  • Separation: Filter using a MultiScreen Solubility Filter Plate (or centrifuge at 4000g for 20 min).

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS. Compare peak area to a standard injection of the 100% DMSO stock.

  • Calculation:

    
    
    

Part 5: Advanced Troubleshooting (FAQ)

Q5: My compound is an oil, not a solid. Does this change the strategy? A: Yes. If it is an oil, it is likely a "Grease Ball" (high LogP, low melting point).[1] In this case, Lipid-Based Formulations (LBFs) are superior.[1]

  • Try: Corn oil or Miglyol 812.

  • Note: Most Thieno[2,3-b]pyridine-6-carbonitriles are solids.[1] If yours is an oil, check for residual solvent or impurities acting as plasticizers.

Q6: Can I use salt formation to improve solubility? A: Generally No for this specific scaffold. As discussed, the basicity is too low for stable salt formation with pharmaceutically acceptable acids (HCl, Mesylate) unless the molecule has a distinct basic side chain (e.g., a piperazine tail).[1] If the core is unmodified, salt formation will likely lead to disproportionation (salt breaking back to free base) in water.[1]

References

  • Zafar, A. et al. (2018).[5] Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 145.[1]

  • BenchChem Technical Support. (2025). Overcoming Solubility Issues with Pyridine Derivatives.

  • Pilkington, L. I. et al. (2022).[3][5] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Pharmaceuticals, 15(2), 148.[1]

  • Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

Sources

Technical Support Center: Thienopyridine Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TPC-RC-2024-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Welcome & Diagnostic Overview

Welcome to the Thienopyridine Synthesis Support Center. You are likely here because your ring-closure step—the critical formation of the pyridine ring fused to the thiophene core—is failing to meet yield or regioselectivity specifications.

Thienopyridines (e.g., Clopidogrel, Prasugrel scaffolds) are notoriously sensitive to electronic bias. The "standard" conditions often fail because the thiophene ring is electron-rich, making it susceptible to oxidative degradation under harsh conditions, while simultaneously being less nucleophilic at the C3/C4 positions compared to benzene analogues.

The Golden Rule: Your choice of catalyst dictates your retrosynthetic disconnection. Do not force a catalyst onto a substrate; select the catalyst that matches the electronic demand of your precursor.

Troubleshooting Modules
Module A: The Gewald Reaction (Base Catalysis)

Precursor:


-Methylene carbonyls + Activated Nitriles + Elemental Sulfur.
Target:  2-Aminothiophenes (Precursors to thieno[2,3-d]pyrimidines or thieno[2,3-b]pyridines).

Symptom: “Reaction turns into a black tar; yield < 20%.”

Root Cause: The Gewald reaction is a multi-component Knoevenagel-Cope condensation. The "tar" is often polymerized sulfur or oligomerized nitrile caused by uncontrolled base strength or insufficient solvation of elemental sulfur.

Corrective Protocol:

  • Base Selection: Switch from Diethylamine (too volatile/strong) to Morpholine . Morpholine has the ideal pKa (8.36) to buffer the reaction without triggering rapid nitrile polymerization.

  • Solvent System: Use Ethanol/DMF (3:1) . Elemental sulfur (

    
    ) is poorly soluble in pure ethanol. The DMF co-solvent increases 
    
    
    
    availability, accelerating the rate-limiting thiation step.
  • Sequence: Do not mix everything at once.

    • Step 1: Stir ketone + nitrile + base for 30 mins (Knoevenagel condensation).

    • Step 2: Add sulfur.[1][2][3]

Data Table 1: Base Optimization for Gewald Cyclization

BasepKaYield (%)Purity ProfileNotes
Et3N10.7535%LowSignificant tar formation.
Piperidine11.2248%ModerateHard to remove traces.
Morpholine 8.36 82% High Optimal balance.
L-ProlineN/A65%HighGood for sensitive substrates.
Module B: Gold-Catalyzed Cyclization (Electrophilic Activation)

Precursor: 3-Alkynylthiophene-2-carbaldehydes + Amines. Target: Thieno[2,3-c]pyridines (Isoquinoline analogues).

Symptom: “Starting material is consumed, but 5-exo-dig byproduct dominates instead of the desired 6-endo-dig product.”

Root Cause: This is a classic "Counterion Effect." The regioselectivity in Au-catalysis is governed by the electrophilicity of the Au-alkyne complex.

  • AuCl3 / AuBr3: Less cationic, favors thermodynamic control (often 5-exo).

  • Au(I) + AgOTf: Highly cationic, favors kinetic control (6-endo).

Mechanistic Insight: The nitrogen lone pair attacks the activated alkyne. For the 6-endo-dig pathway (forming the pyridine ring), the alkyne must be sufficiently activated to overcome the entropic penalty of forming the larger ring.

Validated Protocol (Au-Catalyzed):

  • Catalyst: 5 mol% AuCl3 (Gold(III) Chloride). Note: Au(III) is often superior to Au(I) for this specific aldehyde-amine condensation due to higher Lewis acidity facilitating imine formation.

  • Additives: 10 mol% AgOTf (Silver Triflate). The silver scavenges chloride, generating a cationic gold species

    
     which is far more carbophilic.
    
  • Solvent: Toluene (anhydrous), 80°C.

  • Atmosphere: Argon balloon (exclude moisture to prevent hydrolysis of the intermediate imine).

Module C: Rhodium(III) C-H Activation

Precursor: Thienopyridine carboxylic acids + Alkynes.[4] Target: Fused tricyclic systems (Annulation).

Symptom: “No reaction or poor regioselectivity on the alkyne insertion.”

Root Cause: The carboxylic acid directing group requires a specific Cp*Rh(III) catalyst to form the rhodacycle intermediate. Standard Pd(OAc)2 will not work efficiently here because it lacks the specific geometry to stabilize the 5-membered metallacycle intermediate with the carboxylate.

Corrective Protocol:

  • Catalyst:

    
     (2.5 mol%).
    
  • Oxidant: Cu(OAc)2 (2.0 equiv). The reaction is oxidative; the Rh(III) must be regenerated from Rh(I).

  • Solvent: t-Amyl alcohol (tert-Amyl alcohol). This bulky, polar solvent stabilizes the transition state better than MeOH or Toluene.

Visualizing the Logic
Diagram 1: Catalyst Selection Matrix

Use this flowchart to determine which module applies to your synthesis.

CatalystSelection Start Start: Define Precursor Q1 Does precursor have pre-formed Thiophene? Start->Q1 NoThiophene Precursor: Ketone + Nitrile Q1->NoThiophene No YesThiophene Precursor: Substituted Thiophene Q1->YesThiophene Yes Gewald Method: Gewald Reaction (Base Catalysis) NoThiophene->Gewald Q2 Functional Groups present? YesThiophene->Q2 AlkynylAldehyde 3-Alkynyl-2-Carbaldehyde Q2->AlkynylAldehyde Alkyne + Aldehyde Acid Thiophene Carboxylic Acid Q2->Acid Carboxylic Acid + Alkyne AuCat Method: Electrophilic Cyclization (AuCl3 / AgOTf) AlkynylAldehyde->AuCat RhCat Method: C-H Activation (Cp*Rh(III)) Acid->RhCat

Caption: Decision matrix for selecting the optimal catalytic pathway based on starting material availability.

Diagram 2: Gold-Catalyzed Mechanism & Failure Points

Understanding where the cycle breaks.

AuMechanism Substrate Alkynyl-Imine (Formed in situ) Coordination Au-Alkyne Complex (Activation) Substrate->Coordination + AuCl3 Cyclization 6-endo-dig Cyclization Coordination->Cyclization High Cationic Character (AgOTf present) SideReaction 5-exo-dig (Wrong Isomer) Coordination->SideReaction Low Cationic Character (No Ag additive) VinylAu Vinyl-Au Intermediate Cyclization->VinylAu Product Thienopyridine Target VinylAu->Product - H+ / - Au

Caption: Mechanistic divergence in Au-catalysis. AgOTf is critical to force the 6-endo-dig pathway.

Frequently Asked Questions (FAQs)

Q: Can I use Palladium for the ring closure instead of Gold? A: Yes, specifically for oxidative cyclization . If you have a tert-butyl amine derived imine, Pd(OAc)2 (10 mol%) with Cu(OAc)2 (2 equiv) in DMF at 100°C can effect the closure. However, Pd is generally less tolerant of the sulfur heteroatom (catalyst poisoning) than Gold in these specific cyclizations. Use Gold for higher turnover numbers (TON).

Q: My Gewald product is an oil that won't crystallize. How do I purify it? A: 2-Aminothiophenes are prone to oxidation. Do not use silica gel chromatography if possible, as the acidic surface can degrade the amine.

  • Tip: Convert the amine to the HCl salt immediately by bubbling HCl gas through an ether solution. The salt is stable and will precipitate as a solid.

Q: Why use Cp*Rh(III) instead of Ru(II) for C-H activation? A: While Ru(II) (e.g.,


) is cheaper, CpRh(III) offers significantly higher regioselectivity for thiophene substrates. Thiophenes have multiple C-H bonds (C2, C3, C4, C5). The steric bulk of the Cp (pentamethylcyclopentadienyl) ligand helps direct the metal strictly to the position ortho to the directing group, preventing mixtures of isomers.
References
  • Litvinov, V. P. (2007).[5] The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry, 93, 117-178.

  • Putrová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[6]

  • Davies, P. W., & Martin, N. (2009).[7] Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines. Organic Letters, 11(11), 2293-2296.[7]

  • Wang, X., et al. (2019). Rhodium(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles.[4][8][9][10] Molecules, 24(19), 3539.

  • Kumar, G. S., et al. (2015).[11] Palladium-catalyzed regioselective aerobic oxidative cyclization via C–H activation.[11] Monatshefte für Chemie, 146, 1689–1697.

Sources

Recrystallization solvents for high-purity Thieno[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Thieno[2,3-b]pyridine Derivatives Subject: Optimization of Recrystallization Solvents for High-Purity Thieno[2,3-b]pyridine-6-carbonitrile Ticket ID: #TP-CN-006-PUR Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The purification of Thieno[2,3-b]pyridine-6-carbonitrile (and its related 5-cyano or 2-carboxamide congeners) presents a distinct challenge in organic process development.[1] These fused bicyclic heteroaromatics are characterized by extensive planarity, leading to strong intermolecular


-

stacking and high crystal packing energy [1, 2].[1][2] Consequently, they often exhibit high melting points (>230°C) and poor solubility in standard organic solvents.[1]

This guide moves beyond generic protocols to address the specific physicochemical behavior of the thienopyridine scaffold. Our goal is to transition your material from "crude precipitate" to "pharmaceutical-grade intermediate" by leveraging solvent-solute interactions that disrupt these stacking forces without degrading the nitrile functionality.[1]

Part 1: Solvent Selection Matrix

The choice of solvent is dictated by the trade-off between solvating power (to break


-stacks) and selectivity  (to reject isomers and starting materials like cyanothioacetamide).
Solvent SystemRoleDielectric Const.[1][3] (

)
Boiling Pt. (°C)Application Context
1,4-Dioxane Primary 2.25101Gold Standard. Excellent for high-melting thienopyridines.[1] It dissolves the compound at reflux but promotes sharp crystallization upon cooling due to moderate polarity [3, 4].[1]
DMF / Water Rescue 36.7 (DMF)153 (DMF)Use for highly insoluble derivatives.[1] Dissolve in hot DMF, then add water dropwise as an anti-solvent.[1] Warning: Hard to remove residual solvent.[1]
Ethanol (Abs.) Green 24.578Preferred for scale-up if solubility permits. Often requires large volumes but yields easily dryable crystals [3].[1]
Glacial Acetic Acid Specific 6.2118Useful for protonatable species or when removing basic impurities.[1] Note: Risk of nitrile hydrolysis at high T/long times.[1]
Acetone Polishing 20.756Best for removing colored oligomeric impurities (tars) via trituration rather than full recrystallization [1].[1]

Expert Insight: For the 6-carbonitrile derivative, 1,4-Dioxane is frequently the superior choice over Ethanol.[1] The nitrile group increases polarity, but the fused ring system remains lipophilic enough that Ethanol often requires impractical volumes.[1] Dioxane bridges this gap effectively.[1]

Part 2: Troubleshooting & FAQs

Q1: My product "oils out" (forms a separate liquid phase) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the compound's melting point is depressed by impurities to below the boiling point of the solvent, or the solution is too concentrated at the boiling point (LLE - Liquid-Liquid Equilibrium region).[1]

Corrective Protocol:

  • Increase Solvent Volume: You are likely near the saturation limit.[1] Add 20% more solvent.[1]

  • Raise the Boiling Point: If using Ethanol, switch to 1,4-Dioxane or Toluene . A higher boiling point ensures the solute remains dissolved at temperatures where it would otherwise melt/oil.[1]

  • Seeding: Do not cool rapidly. Cool to just below the saturation temperature and add a seed crystal. This provides a template for the lattice, bypassing the amorphous oil phase.[1]

Q2: The crystals are trapping a persistent yellow/brown impurity. [1]

Diagnosis: This is often elemental sulfur (from the Gewald or Thorpe-Ziegler reaction) or oxidized polymeric byproducts.

Corrective Protocol:

  • The "Hot Filtration" Step: Dissolve the crude in boiling Dioxane.[1] Add Activated Carbon (5 wt%) . Stir at reflux for 15 minutes. Filter hot through a pre-warmed Celite pad.[1] The carbon adsorbs the high-molecular-weight colored impurities.[1]

  • Solvent Switch: If the impurity is sulfur, wash the final crystals with cold Carbon Disulfide (CS₂) (caution: toxic/flammable) or hot Hexane , as thienopyridines are generally insoluble in these, while sulfur is soluble.[1]

Q3: I am seeing isomer contamination (e.g., [3,2-b] vs [2,3-b]) in NMR.

Diagnosis: Regioisomers often have similar solubility profiles.[1]

Corrective Protocol:

  • Thermodynamic Control: Use a solvent system where the solubility difference is maximized.[1] DMF/Water (9:1) often works here.[1] Dissolve both at high temp; the less soluble isomer (usually the desired linear fused system) will precipitate first upon very slow cooling.[1]

  • Chemical Purification: If recrystallization fails, convert the nitrile to a temporary intermediate (e.g., hydrolysis to amide), purify the amide (which often crystallizes better), and dehydrate back to the nitrile.[1]

Part 3: Optimized Experimental Protocol (SOP)

Objective: Purification of crude Thieno[2,3-b]pyridine-6-carbonitrile (>90% purity target).

Materials:

  • Crude Product (dried)[1]

  • Solvent: 1,4-Dioxane (Anhydrous preferred)[1]

  • Anti-solvent: Deionized Water (optional)[1]

  • Activated Charcoal (Norit)[1]

Workflow:

  • Saturation: Place 10 g of crude solid in a round-bottom flask. Add 50 mL of 1,4-Dioxane .

  • Reflux: Heat to reflux (101°C) with stirring.

    • Observation: If solids remain, add Dioxane in 5 mL portions until dissolution is just complete.

  • Polishing (Critical): If the solution is dark, remove from heat briefly, add 0.5 g Activated Charcoal. Return to reflux for 10 mins.

  • Hot Filtration: Filter the boiling solution rapidly through a pre-heated glass funnel (or Celite) to remove charcoal/dust.[1]

    • Tip: Pre-heat the receiving flask to prevent premature crystallization on the glass.[1]

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature undisturbed over 2–3 hours. (Wrap flask in a towel to slow cooling).

    • Seeding: If no crystals appear at 40°C, scratch the glass or add a seed crystal.[1]

  • Harvest: Cool to 0–5°C in an ice bath for 1 hour to maximize yield. Filter via vacuum (Buchner funnel).[1]

  • Wash: Wash the cake with 2 x 10 mL of cold Dioxane (or Ethanol if yield loss is a concern).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours. (High melting point allows aggressive drying).[1]

Part 4: Decision Logic Visualization

The following diagram outlines the decision process for solvent selection based on crude material behavior.

RecrystallizationLogic cluster_solvents Solvent Choice Start Crude Thieno[2,3-b]pyridine-CN SolubilityCheck Solubility Test (100 mg) Start->SolubilityCheck IsSolubleEtOH Soluble in boiling Ethanol? SolubilityCheck->IsSolubleEtOH IsSolubleDioxane Soluble in boiling Dioxane? IsSolubleEtOH->IsSolubleDioxane No ProcEtOH Process A: Ethanol Recryst. (Green, Scalable) IsSolubleEtOH->ProcEtOH Yes ProcDMF Process C: DMF/Water Precipitation (For Stubborn Solids) IsSolubleDioxane->ProcDMF No (Insoluble) ColorCheck Is Solution Colored/Dark? IsSolubleDioxane->ColorCheck Yes ProcDioxane Process B: Dioxane Recryst. (High Purity, Standard) ColorCheck->ProcDioxane No Charcoal Add Activated Charcoal & Hot Filter ColorCheck->Charcoal Yes Charcoal->ProcDioxane

Figure 1: Decision tree for selecting the optimal purification route based on solubility and impurity profile.

References

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. (2025). Describes the synthesis and purification of amino-cyano-thienopyridines using acetone and dioxane.

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. (2022).[1][2] Discusses the poor solubility of the scaffold due to planarity and

    
    -stacking.
    
    
  • Synthesis of some new Thieno[2,3-b]pyridines. Journal of Heterocyclic Chemistry. (Cited via NIH/PubMed).[1] Highlights the use of Ethanol and Dioxane for recrystallizing bromobenzofuran-thienopyridine derivatives.

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth. Endocrine-Related Cancer. (2025).[1] Confirms synthesis and purification protocols yielding >95% purity for biological assays.

Sources

Troubleshooting cyclization failures in thienopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Cyclization Failures.

The synthesis of thienopyridines, a critical scaffold in medicinal chemistry for blockbuster drugs like Clopidogrel and Prasugrel, is often fraught with challenges, particularly during the crucial cyclization step.[1][2][3] This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting strategies and answers to frequently asked questions to navigate these synthetic hurdles. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Cyclization Failures

This section addresses specific problems you might encounter during the cyclization step of thienopyridine synthesis, providing potential causes and actionable solutions.

Q1: My Gewald reaction for the initial 2-aminothiophene synthesis has a very low yield. What are the likely causes and how can I improve it?

The Gewald reaction is a cornerstone for building the thiophene ring of many thienopyridines.[4][5][6] Low yields in this multicomponent reaction often stem from several factors.

Potential Causes & Solutions:

  • Inefficient Knoevenagel Condensation: The initial condensation between the ketone/aldehyde and the active methylene nitrile is a critical first step.[5][7]

    • Solution: Ensure your base catalyst (e.g., morpholine, piperidine, or a milder base like L-proline) is of good quality and used in the appropriate amount.[8] For sluggish reactions, consider gentle heating (40-60 °C) to drive the condensation to completion before adding sulfur.[8]

  • Poor Sulfur Reactivity: Elemental sulfur needs to react to form polysulfide intermediates.[7][9]

    • Solution: Ensure the sulfur is finely powdered to maximize surface area. The reaction temperature is also crucial; it should be high enough to facilitate the reaction of sulfur but not so high as to cause decomposition. A temperature range of 50-70°C is often optimal.[4]

  • Suboptimal Solvent Choice: The solvent plays a key role in solubilizing reactants and intermediates.

    • Solution: Protic solvents like ethanol or methanol are commonly used and are often effective.[10] However, if solubility is an issue, consider more polar aprotic solvents like DMF, which has been shown to be effective, especially with an L-proline catalyst.[8]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired 2-aminothiophene.

    • Solution: Careful control of reaction temperature and stoichiometry is key. Adding the sulfur portion-wise can sometimes help to control the reaction rate and minimize side reactions. Microwave irradiation has also been reported to improve yields and reduce reaction times in some cases.[5]

Experimental Protocol: L-Proline Catalyzed Gewald Reaction [8]

  • To a round-bottom flask, add the ketone (1.0 mmol), the active methylene nitrile (1.2 mmol), and elemental sulfur (1.1 mmol).

  • Add DMF (5 mL) as the solvent.

  • Add L-proline (10 mol%) to the mixture.

  • Stir the reaction mixture at 60 °C and monitor the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am attempting a Friedländer annulation to form the pyridine ring, but the reaction is sluggish and gives a complex mixture of products. How can I troubleshoot this?

The Friedländer synthesis is a classic and effective method for constructing the pyridine ring of thienopyridines from a 2-aminothiophene-3-carbonyl compound and a carbonyl compound with an α-methylene group.[11][12][13] However, its success is highly dependent on the reaction conditions.

Potential Causes & Solutions:

  • Inappropriate Catalyst: The choice between an acid or base catalyst is critical and substrate-dependent.

    • Solution: For base-catalyzed reactions, common choices include KOH, NaOH, sodium ethoxide, or piperidine.[13] For acid-catalyzed reactions, p-toluenesulfonic acid (p-TsOH) or molecular iodine can be effective.[12][14] It is often necessary to screen a few catalysts to find the optimal one for your specific substrates.

  • Harsh Reaction Conditions: High temperatures can lead to decomposition and the formation of tar-like substances.[15]

    • Solution: If using conventional heating, try to maintain the lowest possible temperature that still allows for a reasonable reaction rate. Microwave-assisted synthesis can be a good alternative, as it often allows for shorter reaction times and can lead to cleaner reactions.[12][14]

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Switch to a higher-boiling point, more polar solvent like DMF or ethanol to improve solubility.[14]

  • Steric Hindrance: Bulky substituents on either the 2-aminothiophene or the carbonyl compound can hinder the cyclization.

    • Solution: In such cases, more forcing conditions (higher temperature, longer reaction time, stronger catalyst) may be necessary. However, this must be balanced against the risk of decomposition.

Troubleshooting Workflow for Friedländer Annulation

G start Low Yield / Complex Mixture in Friedländer Annulation catalyst Screen Catalysts (Acid vs. Base) start->catalyst temp Optimize Temperature (Conventional vs. Microwave) catalyst->temp If still poor purification Improved Yield and Purity catalyst->purification Successful solvent Change Solvent (e.g., EtOH, DMF) temp->solvent If solubility is an issue temp->purification Successful ratio Adjust Stoichiometry solvent->ratio If incomplete conversion solvent->purification Successful ratio->purification

Caption: A workflow for troubleshooting the Friedländer annulation.

Q3: My palladium-catalyzed cross-coupling reaction to form a C-N or C-C bond for cyclization is failing. What should I investigate?

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for thienopyridine synthesis.[16][17][18] Failure of these reactions can often be traced back to the catalyst system or reaction setup.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture.

    • Solution: Ensure you are using a fresh, high-quality palladium source and ligand. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents before use.

  • Incorrect Ligand Choice: The choice of phosphine ligand is crucial for the success of the coupling reaction.

    • Solution: For C-N bond formation, bulky electron-rich ligands like BINAP are often effective.[18] It may be necessary to screen a variety of ligands to find the optimal one for your specific transformation.

  • Inappropriate Base: The base plays a critical role in the catalytic cycle.

    • Solution: Common bases include Cs₂CO₃, K₂CO₃, and NaOtBu. The choice of base can significantly impact the reaction outcome, so screening different bases is recommended.

  • Substrate Issues: The electronic and steric properties of your substrates can affect their reactivity.

    • Solution: Electron-withdrawing groups on the aryl halide can increase its reactivity, while electron-donating groups can decrease it. If your substrate is unreactive, you may need to use a more active catalyst system or higher temperatures.

Table 1: Common Palladium Catalysts, Ligands, and Bases for Cross-Coupling Reactions

ComponentExamplesNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often used for its stability and reliability.[17]
Ligands BINAP, XPhos, SPhosThe choice of ligand is critical and substrate-dependent.
Bases Cs₂CO₃, K₂CO₃, NaOtBuThe strength and solubility of the base can influence the reaction rate.[18]

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between different thienopyridine isomers?

The formation of multiple isomers is a common challenge in thienopyridine synthesis.[10][11] Spectroscopic techniques are essential for characterization.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The chemical shifts and coupling constants of the protons on the thiophene and pyridine rings are highly dependent on the substitution pattern. 2D NMR techniques like COSY, HSQC, and HMBC can help to establish connectivity.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of your product.[17][19]

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous proof of its structure.

Q2: I have successfully synthesized my thienopyridine, but I am struggling with its purification. What are some common strategies?

Purification can be a significant bottleneck, especially if byproducts have similar polarities to the desired product.[20][21][22]

  • Column Chromatography: This is the most common method for purifying organic compounds. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent system can be found.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be used.

Q3: Can reaction conditions be optimized to favor the formation of a specific isomer?

Yes, reaction conditions can often be tuned to improve the regioselectivity of a reaction.

  • Temperature: In some cases, lower temperatures can favor the formation of the thermodynamically more stable isomer, while higher temperatures may lead to a mixture of products.[23][24]

  • Catalyst: The choice of catalyst can have a profound impact on the regioselectivity of a reaction. For example, in some cyclizations, the use of a bulky catalyst can direct the reaction to a less sterically hindered position.

  • Solvent: The polarity of the solvent can influence the transition state of the reaction and thus affect the product distribution.

Reaction Optimization Workflow

G start Poor Regioselectivity temp Vary Temperature (e.g., 25°C, 50°C, 80°C) start->temp catalyst Screen Catalysts (e.g., Lewis acids, bases) start->catalyst solvent Screen Solvents (e.g., Toluene, THF, MeCN) start->solvent result Optimized Regioselectivity temp->result catalyst->result solvent->result

Sources

Enhancing stability of Thieno[2,3-b]pyridine-6-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Thieno[2,3-b]pyridine-6-carbonitrile

Executive Summary: The "Two-Front" Stability Challenge

As a Senior Application Scientist, I often see researchers misdiagnose stability issues with Thieno[2,3-b]pyridine-6-carbonitrile . Users frequently report "degradation" when they are actually observing physical precipitation or solvent-mediated artifacts .

This scaffold presents a unique "two-front" challenge:

  • Chemical Reactivity: The electron-deficient pyridine ring activates the nitrile group at the C-6 position toward hydrolysis, while the thiophene sulfur is susceptible to oxidative stress.

  • Physical Aggregation: Thieno[2,3-b]pyridines are planar, lipophilic heteroaromatics with poor aqueous solubility, leading to "crash-out" events in biological buffers that mimic degradation in kinetic assays.

This guide provides the protocols to diagnose, prevent, and resolve these specific issues.

Module 1: Chemical Stability (Hydrolysis & Oxidation)

The Mechanism of Instability

The 6-carbonitrile group is conjugated to the pyridine nitrogen. This withdraws electron density, making the nitrile carbon highly electrophilic. In the presence of trace water (common in hygroscopic solvents like DMSO) and nucleophiles, the nitrile hydrolyzes to the primary amide and eventually the carboxylic acid. Simultaneously, the thiophene sulfur can undergo S-oxidation to sulfoxides/sulfones under light exposure or in the presence of peroxides.

Visualizing the Degradation Pathways

DegradationPathways Compound Thieno[2,3-b]pyridine- 6-carbonitrile Amide Degradant A: Primary Amide (Hydrolysis) Compound->Amide +H2O / pH > 8 (Fast) Sulfoxide Degradant C: S-Oxide (Photo-oxidation) Compound->Sulfoxide hν (UV Light) or Peroxides Acid Degradant B: Carboxylic Acid (Hydrolysis) Amide->Acid +H2O / Heat

Figure 1: Primary degradation pathways. Note that nitrile hydrolysis is often the dominant failure mode in aqueous buffers.

Diagnostic Protocol: The "Shift" Test

Use this protocol to confirm chemical degradation versus precipitation.

Reagents:

  • Anhydrous DMSO (freshly opened).

  • HPLC Mobile Phase A: Water + 0.1% Formic Acid.

  • HPLC Mobile Phase B: Acetonitrile.

Steps:

  • Prepare Standard: Dissolve 1 mg of compound in 1 mL anhydrous DMSO. Inject immediately (T=0).

  • Stress Test: Dilute an aliquot 1:10 into PBS (pH 7.4) and incubate at 37°C for 4 hours.

  • Analysis: Inject the stressed sample.

    • Observation A: A new peak appears at RRT (Relative Retention Time) ~0.8 (more polar). Diagnosis: Hydrolysis to Amide.[1][2][3]

    • Observation B: Peak area decreases without new peaks. Diagnosis: Precipitation (See Module 2).

Module 2: Physical Stability (Solubility & Precipitation)

The "Pseudo-Stability" Issue

Thieno[2,3-b]pyridines exhibit strong


-

stacking interactions, leading to low aqueous solubility (often < 5 µM). In enzymatic assays, this looks like "loss of potency" or "instability" because the compound is no longer in solution.

Key Data: Solubility Thresholds

Solvent SystemEstimated Solubility LimitRisk LevelNotes
100% DMSO > 50 mMLowStable if kept dry.
PBS (pH 7.4) < 5 µMCritical High risk of rapid precipitation.
Cell Media + 10% FBS ~ 10-20 µMModerateSerum proteins (albumin) bind and solubilize the scaffold.
Troubleshooting Workflow

TroubleshootingTree Start Issue: Loss of Signal in Assay VisualCheck Visual Inspection (Turbidity?) Start->VisualCheck CheckSolvent Check DMSO Stock Water Content Precipitation Physical Instability (Precipitation) CheckSolvent->Precipitation Dry DMSO (Conc. too high) Degradation Chemical Instability (Hydrolysis) CheckSolvent->Degradation Old DMSO (Hygroscopic) VisualCheck->CheckSolvent Clear VisualCheck->Precipitation Cloudy/Pellet

Figure 2: Decision tree for diagnosing signal loss. Most "instability" is actually precipitation due to high concentration.

Module 3: Optimized Handling Protocols

To maximize the half-life of Thieno[2,3-b]pyridine-6-carbonitrile, adhere to these strict handling conditions.

Storage of Solid State
  • Condition: -20°C, Desiccated, Dark.

  • Why: Prevents photo-oxidation of the thiophene ring and hydrolysis from ambient moisture.

Preparation of Stock Solutions
  • Solvent: Use Anhydrous DMSO (99.9%, water < 50 ppm).

  • Container: Amber glass vials with PTFE-lined caps. Avoid polystyrene plastics which can leach plasticizers or adsorb the lipophilic compound.

  • Procedure:

    • Purge vial with Nitrogen or Argon gas before closing.

    • Do not store DMSO stocks at -80°C if frequent freeze-thaw cycles are expected (water condenses inside the vial upon thawing). Store at room temperature in a desiccator if used daily, or aliquot for single-use at -20°C.

Assay Buffer Formulation
  • Additives: Include 0.01% Triton X-100 or Tween-20 in your assay buffer.

  • Why: Detergents disrupt

    
    -
    
    
    
    stacking, preventing the "crash-out" precipitation described in Module 2.

Frequently Asked Questions (FAQ)

Q1: My LC-MS shows a mass shift of +18 Da. What happened? A: This is the signature of nitrile hydrolysis . You have formed the primary amide. This usually happens if your DMSO stock absorbed water from the air. Discard the stock and prepare a fresh one using anhydrous DMSO under inert gas.

Q2: Can I use ethanol instead of DMSO? A: Generally, no . Thieno[2,3-b]pyridines have poor solubility in alcohols compared to DMSO. Furthermore, nucleophilic attack by ethanol (ethanolysis) on the nitrile is possible under acidic conditions, forming imidates.

Q3: The compound is yellow in solid form but turns orange in solution over time. Is this bad? A: Yes. Color shifts often indicate oxidative dimerization or the formation of N-oxides/S-oxides. This is likely due to light exposure. Ensure all experiments are performed in amber tubes or low-light conditions.

Q4: Why does the compound lose activity in cell-free assays but work in cell-based assays? A: In cell-based assays, the Fetal Bovine Serum (FBS) contains albumin, which acts as a "sink," binding the compound and keeping it solubilized. In cell-free (biochemical) assays, you lack this carrier protein, leading to precipitation. Solution: Add 0.1 mg/mL BSA (Bovine Serum Albumin) to your biochemical assay buffer.

References

  • Haverkate, N. A., et al. (2022).[4] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[5] Molecules.[1][2][3][6][7][8][9][10][11][12][13] Link

    • Relevance: Establishes the poor solubility profile of the scaffold and the role of planarity in aggregation.[5]

  • Barker, D., et al. (2014).[12] Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives.[12] European Journal of Medicinal Chemistry. Link

    • Relevance: details synthetic handling and stability of the core scaffold.
  • Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles.[1][2][3][7][14]Link

    • Relevance: Mechanistic grounding for the hydrolysis of the 6-carbonitrile group.
  • PubChem. (2025).[15] Thieno[2,3-b]pyridine Compound Summary. National Library of Medicine. Link

    • Relevance: Physicochemical properties and computed solubility data.[8]

Sources

Technical Support Center: Thieno[2,3-b]pyridine-6-carbonitrile Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of Thieno[2,3-b]pyridine-6-carbonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the underlying chemical principles, provide actionable troubleshooting protocols, and offer data-driven insights to ensure a robust, safe, and efficient scale-up process.

Thieno[2,3-b]pyridine-6-carbonitrile is a crucial heterocyclic building block in medicinal chemistry, notably as a key intermediate for synthesizing kinase inhibitors used in targeted cancer therapies. Its reliable, large-scale production is therefore of significant interest. Most synthetic routes, particularly those based on the Gewald reaction, present unique challenges when moving beyond gram-scale synthesis. This guide will focus on addressing these specific issues.

Troubleshooting Guide: Navigating Scale-Up Pitfalls

This section addresses common problems observed during the scale-up of the Thieno[2,3-b]pyridine-6-carbonitrile synthesis, often starting from 2-amino-3-cyanopyridine and a suitable sulfur source and α-chloro-ketone or equivalent.

Question 1: "My reaction yield has dropped significantly after moving from a 1L to a 20L reactor. What are the likely causes and how can I fix it?"

A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations. What works in a round-bottom flask with rapid magnetic stirring and efficient heating does not translate directly to a large, jacketed reactor.

Root Cause Analysis:

  • Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reagent mixing can occur, leading to the formation of side products or stalling the reaction. The highly viscous nature of the reaction mixture at certain stages can exacerbate this issue.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically upon scale-up. This makes it harder to both heat the reaction to the desired temperature and, more critically, to dissipate heat from exothermic events, which can lead to runaway reactions and impurity formation.

  • Sub-optimal Reagent Addition: Slow, controlled addition of a key reagent is easy on a lab scale but becomes a significant engineering challenge at a larger scale. Improper addition can lead to high local concentrations, promoting side reactions.

Troubleshooting Protocol:

  • Characterize Your Reaction Profile: Before the next scale-up batch, perform calorimetric studies (e.g., using a Reaction Calorimeter - RC1) on a 100-250 mL scale. This will provide critical data on the reaction's heat flow, helping you anticipate and program the reactor's heating/cooling system to manage exotherms.

  • Optimize Agitation:

    • Switch from magnetic stirring to overhead mechanical stirring.

    • Select an appropriate impeller for the reactor geometry and viscosity of the medium (e.g., a pitched-blade turbine or anchor stirrer).

    • Conduct a mixing study to ensure the entire batch is homogeneous. This can be as simple as adding a colored tracer and observing its dispersion time.

  • Controlled Reagent Addition:

    • Utilize a calibrated dosing pump for the addition of critical reagents.

    • Consider subsurface addition to ensure the reagent is introduced into the most turbulent zone of the reactor, promoting rapid mixing.

  • Solvent Selection: Re-evaluate your solvent choice. A slightly higher boiling point solvent might offer a wider and safer operating window for temperature control.

Question 2: "I'm observing a new, significant impurity in my crude product at the kilogram scale that I didn't see in my lab experiments. How do I identify and control it?"

The appearance of new impurities upon scale-up often points to a reaction pathway that is sensitive to minor variations in conditions, which are amplified at a larger scale.

Root Cause Analysis:

A common synthetic route is the reaction of 2-amino-3-cyanopyridine with an α-chloro ketone followed by cyclization with a sulfur source. A potential side reaction is the dimerization or polymerization of starting materials or reactive intermediates, especially if there are delays or temperature excursions.

Workflow for Impurity Identification and Control:

Caption: Workflow for identifying and controlling new impurities during scale-up.

Step-by-Step Protocol:

  • Isolation and Characterization: Isolate a sufficient quantity of the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS (to get the molecular weight) and 1H/13C NMR (to elucidate the structure).

  • Mechanism Postulation: Based on the identified structure, determine its likely formation pathway. For instance, if it's a dimer of the starting material, it could be due to excessive reaction temperature or prolonged reaction time before the cyclizing agent is added.

  • Process Parameter Adjustment:

    • Temperature: Lower the reaction temperature by 5-10 °C. While this may slow the reaction, it often disproportionately suppresses side reactions.

    • Order of Addition: Re-examine the order in which reagents are added. Sometimes, adding the sulfur source earlier can intercept reactive intermediates before they have a chance to form impurities.

    • Stoichiometry: A slight excess of one reagent, which was negligible at the lab scale, might become problematic at the kilo-scale. Re-optimize the stoichiometry to use the minimum required excess.

Question 3: "The final product isolation via crystallization is inconsistent. Sometimes I get fine needles that are hard to filter, and other times large clumps. How can I achieve a consistent and scalable crystallization?"

Crystallization is a physical transformation process that is highly sensitive to scale. The goal is to control nucleation and crystal growth, which is much more difficult in a large vessel with different thermal properties than a small flask.

Root Cause Analysis:

  • Cooling Rate: Rapid, uncontrolled cooling (e.g., switching a reactor jacket to full cooling) leads to rapid supersaturation and massive primary nucleation, resulting in very fine, hard-to-filter particles.

  • Agitation: The type and speed of agitation influence crystal size distribution. High shear can cause crystal breakage (secondary nucleation), also leading to smaller particles.

  • Supersaturation: Adding an anti-solvent too quickly can generate high local supersaturation, causing the product to "crash out" as an amorphous solid or fine powder instead of forming an orderly crystalline lattice.

Data-Driven Crystallization Protocol:

Table 1: Recommended Crystallization Parameters

ParameterLaboratory Scale (1L)Pilot Scale (50L)Recommendation for Control
Cooling Profile Ice bath (uncontrolled)-5°C/hour (linear ramp)Use a programmable TCU (Temperature Control Unit) to control the jacket temperature precisely.
Agitation Speed 300 RPM (magnetic bar)50-100 RPM (overhead)Lower speeds prevent crystal breakage. Use an impeller designed for gentle mixing (e.g., anchor).
Anti-Solvent Addition Added over 5 minutesAdded over 60-90 minutesUse a dosing pump for linear, controlled addition. Consider subsurface addition.
Seeding Often not performed1-2 wt% seed crystalsSeeding is crucial for controlling nucleation and achieving a consistent particle size distribution.

Step-by-Step Scalable Crystallization Protocol:

  • Solubility Curve Generation: First, determine the solubility of Thieno[2,3-b]pyridine-6-carbonitrile in your chosen solvent system at various temperatures. This is essential for designing a controlled cooling profile.

  • Controlled Cooling & Seeding:

    • Dissolve the crude product at the upper temperature (e.g., 70°C).

    • Cool the solution slowly (e.g., 5-10°C/hour) to the seeding temperature, which should be in the metastable zone (a region of slight supersaturation where spontaneous nucleation is unlikely).

    • Add a slurry of seed crystals (1-2% by weight of the product).

    • Hold at this temperature for 1-2 hours to allow the seeds to mature.

  • Final Cooling and Isolation: Continue the slow, linear cooling to the final isolation temperature (e.g., 0-5°C). Hold for 2-4 hours to maximize yield before filtering, washing, and drying.

Caption: A controlled, seeded crystallization workflow for consistent particle size.

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety concern when scaling up this synthesis? A: The primary safety concern is managing the exotherm of the reaction, especially during the cyclization step. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially breaching the reactor. Always perform reaction calorimetry before any significant scale-up to understand the thermal hazards.

Q2: My final product has a slight discoloration. What is the likely cause? A: Discoloration is often due to trace impurities formed through oxidative degradation or side reactions. Ensure you are using a high-purity starting material and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The discoloration can often be removed during the crystallization step with the addition of a small amount of activated carbon (charcoal), followed by a hot filtration before cooling.

Q3: Can I use a different base than what is specified in the literature? A: While other bases might work, changing the base can significantly impact the reaction kinetics and impurity profile. Weaker bases may lead to incomplete reactions, while stronger bases might promote undesired side reactions. If you must change the base (e.g., for cost or availability reasons), a thorough re-optimization and impurity study on a small scale is essential before attempting a large-scale run.

Q4: How do I handle and dispose of the sulfur-containing byproducts? A: The reaction often uses a sulfur source like elemental sulfur or sodium sulfide. This can lead to the formation of hydrogen sulfide or other volatile, odorous sulfur compounds. The reactor off-gas should be passed through a scrubber containing a bleach or caustic solution to neutralize these byproducts. All waste streams should be treated as hazardous and disposed of according to local environmental regulations.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100.[Link]

  • Process for preparing thieno[2,3-b]pyridine derivatives.US Patent US20110201799A1. This patent describes specific process conditions and controls relevant to the scale-up of similar heterocyclic compounds.
  • Scale-up of Chemical Processes. American Chemical Society. A general guide on the principles and challenges of chemical process scale-up, providing context for the issues discussed. [Link]

  • Reaction Calorimetry in Process Development. Mettler Toledo. This resource provides foundational knowledge on the importance of calorimetry for ensuring safety and efficiency during scale-up. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Interpretation of Thieno[2,3-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Thieno[2,3-b]pyridine scaffolds are prevalent in medicinal chemistry, and a precise understanding of their spectroscopic properties is crucial for synthesis validation and analogue development.[1][2][3][4] This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Thieno[2,3-b]pyridine-6-carbonitrile. Moving beyond a simple data report, we will dissect the spectral features, compare them with related analogues, and provide the experimental context necessary for robust and reproducible results.

The Structural Landscape: Thieno[2,3-b]pyridine

The thieno[2,3-b]pyridine core is a bicyclic heteroaromatic system where a thiophene ring is fused to a pyridine ring. This fusion creates a unique electronic environment that is reflected in its NMR spectra. The numbering of the ring system is crucial for spectral assignment.

Caption: Numbering of the Thieno[2,3-b]pyridine-6-carbonitrile scaffold.

Deciphering the 1H NMR Spectrum

The 1H NMR spectrum of an aromatic compound is governed by the chemical environment of each proton, including inductive effects from heteroatoms and electron-withdrawing/donating groups, as well as through-bond and through-space coupling interactions.

Predicted 1H NMR Data for Thieno[2,3-b]pyridine-6-carbonitrile
ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale
H-27.60 - 7.80dJ2,3 = 5.0 - 6.0Located on the electron-rich thiophene ring, adjacent to the sulfur atom.
H-37.30 - 7.50dJ3,2 = 5.0 - 6.0Coupled to H-2.
H-48.80 - 9.00dJ4,5 = 4.5 - 5.5Alpha to the pyridine nitrogen, significantly deshielded. The adjacent cyano group will further increase its downfield shift.
H-57.50 - 7.70dJ5,4 = 4.5 - 5.5Beta to the pyridine nitrogen, coupled to H-4.

Causality Behind Predictions:

  • Parent Scaffold: The protons on the parent thieno[2,3-b]pyridine exhibit characteristic shifts. The thiophene protons (H-2 and H-3) appear at higher field than the pyridine protons (H-4, H-5, and H-6).

  • Effect of the 6-CN Group: The cyano group is strongly electron-withdrawing. This will have the most pronounced deshielding effect on the ortho proton, H-5, and the para proton, H-4. The effect on H-2 and H-3 will be minimal.

Unraveling the 13C NMR Spectrum

The 13C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of neighboring atoms and functional groups.

13C NMR Data for Parent Thieno[2,3-b]pyridine and Derivatives

A study by Klemm and Louris provides invaluable 13C NMR data for the parent thieno[2,3-b]pyridine and numerous monosubstituted derivatives in CDCl3.[5] This data serves as our baseline for interpretation.

CarbonThieno[2,3-b]pyridine (δ, ppm)[5]
C-2129.1
C-3122.2
C-3a129.9
C-4149.8
C-5118.9
C-6131.0
C-7144.9
C-7a158.4
Predicted 13C NMR Data for Thieno[2,3-b]pyridine-6-carbonitrile
CarbonPredicted δ (ppm)Rationale
C-2~129Minimal impact from the distant cyano group.
C-3~122Minimal impact from the distant cyano group.
C-3a~130Minimal impact from the distant cyano group.
C-4~151Slight downfield shift due to the para-like effect of the cyano group.
C-5~122Significant upfield shift due to the ortho effect of the cyano group.
C-6~110The carbon bearing the cyano group, expected to be significantly upfield.
C-7~146Slight downfield shift due to the meta-like effect of the cyano group.
C-7a~159Minimal impact from the distant cyano group.
CN115 - 125Characteristic chemical shift for a nitrile carbon.

Expert Insights on Substituent Effects:

The nitrile group exerts a strong anisotropic effect, which can lead to counterintuitive shielding and deshielding of nearby carbons. The prediction of an upfield shift for C-5 and C-6 is based on empirical data from substituted pyridines.

Comparative Analysis with Alternative Structures

To build confidence in our spectral assignments, it is instructive to compare the predicted data with that of a constitutional isomer, Thieno[3,2-b]pyridine.

CompoundH-2H-3H-5H-6H-7
Thieno[2,3-b]pyridine 8.35 (dd)7.51 (dd)7.20 (dd)8.52 (dd)-
Thieno[3,2-b]pyridine 7.92 (d)7.49 (d)8.61 (dd)7.28 (dd)7.85 (dd)

Data for parent compounds in CDCl3. Chemical shifts in ppm.

The distinct coupling patterns and chemical shifts, particularly for the protons on the pyridine ring, allow for unambiguous differentiation between these two isomers.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent on a well-designed experimental protocol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh accurately approximately 5-10 mg of the Thieno[2,3-b]pyridine-6-carbonitrile sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

    • Tune and match the probe for the appropriate nucleus (1H or 13C).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust for sample concentration)

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum to obtain singlets for all carbon signals.

    • Typical parameters:

      • Pulse angle: 45-60 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds (longer for quaternary carbons)

      • Number of scans: 1024 or more, depending on concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the 1H spectrum to determine the relative number of protons.

G cluster_protocol NMR Data Acquisition Workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL solvent + TMS) instrument_setup Instrument Setup (High-field NMR, Tune, Shim) sample_prep->instrument_setup h1_acq 1H NMR Acquisition (Standard 1D) instrument_setup->h1_acq c13_acq 13C NMR Acquisition (Proton-decoupled) instrument_setup->c13_acq processing Data Processing (FT, Phasing, Calibration, Integration) h1_acq->processing c13_acq->processing interpretation Spectral Interpretation (Chemical Shift, Coupling, Integration) processing->interpretation

Caption: A streamlined workflow for acquiring high-quality NMR data.

Conclusion

This guide provides a comprehensive framework for the 1H and 13C NMR interpretation of Thieno[2,3-b]pyridine-6-carbonitrile. By leveraging data from the parent scaffold and understanding the predictable effects of substituents, researchers can confidently assign the spectra of this and related molecules. The provided experimental protocol ensures the acquisition of high-quality data, which is the foundation of accurate structural elucidation in modern drug discovery and development.

References

  • Klemm, L. H., & Louris, J. N. (1995). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Heterocyclic Communications, 1(5), 455-462. [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 836. [Link]

  • PubChem. (n.d.). Thieno(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Buryi, D. S., et al. (2021). Synthesis and Properties of New Fluorine-Containing Thieno[2,3-b]pyridine Derivatives. Russian Journal of Organic Chemistry, 57(11), 1745-1752. [Link]

  • Salarian, A. A., et al. (2015). Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. Oriental Journal of Chemistry, 31(2), 929-934. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). [Link]

  • Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. (n.d.). Research Journal of Pharmacy and Technology, 14(11), 6069-6073. [Link]

  • Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. (2026). The Journal of Organic Chemistry. [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Organic Chemistry: An Indian Journal. [Link]

  • Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. (2011). International Journal of Chemistry, 3(1). [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Bakhite, E. A., Abeed, A. A. O., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. [Link]

  • Klemm, L. H., & Louris, J. N. (1996). One-bond 13C-1H coupling constants for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines and their use in structural assignments. Heterocyclic Communications, 2(1), 67-72. [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. (2022). Physical Chemistry Chemical Physics, 24(33), 19867-19876. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 85, 656-667. [Link]

  • Sarg, M. T., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Universal Journal of Chemistry, 1(2), 30-44. [Link]

  • NMR Spectroscopy Interpretation (Example). (2023, December 4). YouTube. [Link]

  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. (1982). Journal of the Chemical Society, Perkin Transactions 2, (11), 1335-1339. [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2022). ChemistrySelect, 7(33), e202202456. [Link]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (2013). The Journal of Organic Chemistry, 78(17), 8852-8856. [Link]

  • The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. [Link]

Sources

Comparative Cytotoxicity Guide: Thieno[2,3-b]pyridine vs. Thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of two isomeric scaffolds: Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine . While structurally similar, these scaffolds exhibit distinct pharmacological profiles. Thieno[2,3-d]pyrimidines are established bioisosteres of quinazolines and purines, predominantly functioning as ATP-competitive kinase inhibitors (e.g., EGFR, PI3K). In contrast, Thieno[2,3-b]pyridines have emerged as potent inhibitors of Phosphoinositide-Specific Phospholipase C (PI-PLC) and modulators of tubulin polymerization. This guide details their mechanisms, Structure-Activity Relationships (SAR), and comparative cytotoxicity, supported by experimental protocols.

Structural & Mechanistic Divergence

Chemical Scaffolds

Both scaffolds are fused heterocyclic systems containing a thiophene ring and a nitrogen-containing six-membered ring.

  • Thieno[2,3-d]pyrimidine: Resembles the purine nucleus (adenine), making it an ideal scaffold for designing ATP-mimetic kinase inhibitors.

  • Thieno[2,3-b]pyridine: Resembles the quinoline scaffold but with a thiophene fusion. Its planarity often leads to strong intermolecular stacking, influencing both solubility and binding to hydrophobic pockets like those in PI-PLC.[1]

Mechanism of Action (MOA)

The cytotoxicity of these scaffolds stems from the modulation of distinct signaling cascades.

  • Thieno[2,3-d]pyrimidine (Kinase Dominant):

    • Primary Targets: EGFR (Epidermal Growth Factor Receptor), PI3K (Phosphoinositide 3-kinase), VEGFR.

    • Mechanism: Binds to the ATP-binding pocket (hinge region) of kinases, preventing phosphorylation and downstream signaling (Akt/mTOR or MAPK pathways), leading to apoptosis.

    • Key Insight: Substitution at the 4-position (e.g., morpholine or aniline) is critical for kinase selectivity.

  • Thieno[2,3-b]pyridine (PI-PLC/Tubulin Dominant):

    • Primary Targets: PI-PLC isoforms, Tubulin.

    • Mechanism: Inhibits PI-PLC, preventing the hydrolysis of PIP2 into IP3 and DAG. This disrupts calcium release and PKC activation. Some derivatives also bind to the colchicine site of tubulin, arresting the cell cycle at G2/M.

    • Key Insight: Planarity is a double-edged sword; it aids intercalation/binding but reduces solubility. "Prodrug-like" ester modifications are often required to disrupt crystal packing and improve bioavailability.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways targeted by these two scaffolds.

MOA_Comparison cluster_legend Legend cluster_pyrimidine Thieno[2,3-d]pyrimidine Mechanism cluster_pyridine Thieno[2,3-b]pyridine Mechanism L1 Thieno[2,3-d]pyrimidine Target L2 Thieno[2,3-b]pyridine Target L3 Downstream Effector RTK RTK (EGFR/VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt/mTOR Pathway PIP3->Akt Proliferation Cell Proliferation Akt->Proliferation PLC PI-PLC PIP2 PIP2 Hydrolysis PLC->PIP2 Catalysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca2+ Release / PKC IP3_DAG->Ca_PKC Migration Migration/Metastasis Ca_PKC->Migration Inhib_Pyr Thieno[2,3-d]pyrimidine Inhib_Pyr->RTK Inhibits Inhib_Pyr->PI3K Inhibits Inhib_Py Thieno[2,3-b]pyridine Inhib_Py->PLC Inhibits

Caption: Divergent signaling inhibition. Thieno[2,3-d]pyrimidines target RTK/PI3K axes, while Thieno[2,3-b]pyridines target PI-PLC.

Comparative Cytotoxicity & SAR Data

The following data summarizes the cytotoxic potency (IC50) of representative derivatives against key cancer cell lines.

Data Summary Table
Scaffold ClassRepresentative DerivativeTargetCell LineIC50 (µM)Mechanism Note
Thieno[2,3-d]pyrimidine 2-aryl-4-morpholino deriv.[2]PI3K

PC-3 (Prostate)0.5 - 2.03-OH on phenyl ring enhances potency [1].
Thieno[2,3-d]pyrimidine 4-anilino deriv.[2][3][4][5][6]EGFR (WT/T790M)A549 (Lung)0.05 - 0.5Bioisostere of Gefitinib; effective in mutants [2].
Thieno[2,3-b]pyridine 3-amino-2-carboxamidePI-PLCMDA-MB-2310.07 - 0.2High potency linked to PI-PLC overexpression [3].
Thieno[2,3-b]pyridine "Prodrug-like" esterPI-PLCHCT-116 (Colon)0.1 - 0.3Ester cleavage improves intracellular conc [4].
Structure-Activity Relationship (SAR) Insights

Thieno[2,3-d]pyrimidine SAR:

  • The "Hinge Binder": The N1 and N3 nitrogens in the pyrimidine ring are crucial for hydrogen bonding with the kinase hinge region.

  • C4 Substitution: Introducing a morpholine or aniline group at C4 is the primary determinant of kinase selectivity (Morpholine

    
     PI3K; Aniline 
    
    
    
    EGFR).
  • C2 Substitution: Aryl groups at C2 provide hydrophobic interactions within the specificity pocket.

Thieno[2,3-b]pyridine SAR:

  • Planarity & Solubility: The core is highly planar.[1] Unmodified derivatives often precipitate in assay media, leading to false negatives.

  • Crystal Packing: Introduction of bulky, cleavable groups (e.g., carbonates/esters) at the 3-amino or 2-carboxamide positions disrupts crystal packing, significantly lowering IC50 values by enhancing solubility [4].

  • 2-Position Modification: Fusion with oxadiazole rings at the 2-position has been shown to shift the mechanism towards apoptosis induction via DRAK2 inhibition [5].

Experimental Protocols

To ensure reproducibility and valid data comparison, the following protocols are recommended.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Standardized for evaluating antiproliferative effects of both scaffolds.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cancer cells (e.g., MDA-MB-231) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Prepare serial dilutions of the Thieno-compound in DMSO (Final DMSO < 0.5%). Add to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL MTT reagent per well. Incubate for 3-4h until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation: Calculate % Viability =

    
    . Determine IC50 using non-linear regression.
    
Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Specific for validating Thieno[2,3-d]pyrimidine activity against kinases (e.g., PI3K).

Principle: Measures ADP generated from the kinase reaction.[2] ADP is converted to ATP, which is then used by luciferase to generate light.[2]

Workflow:

  • Reaction Assembly: In a 384-well white plate, mix:

    • Kinase (e.g., PI3K

      
      , 2 ng/µL).
      
    • Substrate (PIP2:PS lipid vesicles).

    • Thieno[2,3-d]pyrimidine derivative (variable conc).[2][3][7][8]

  • Initiation: Add ATP (10 µM) to start the reaction. Incubate for 60 min at RT.

  • Depletion: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[2] Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Light).[2] Incubate 30 min.
  • Read: Measure luminescence using a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor] to determine IC50.

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_bio Phase 2: Biological Evaluation Syn Thieno-Scaffold Synthesis Pur Purification (>95% Purity) Syn->Pur Screen Primary Screen (MTT Assay) Pur->Screen Decision IC50 < 10 µM? Screen->Decision Mech Mechanism Validation Decision->Mech Yes Kinase Kinase Assay (Thieno-pyrimidine) Mech->Kinase PLC PI-PLC/Tubulin Assay (Thieno-pyridine) Mech->PLC

Caption: Integrated workflow for evaluating Thieno-based scaffolds from synthesis to mechanistic validation.

Conclusion & Outlook

The choice between Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine scaffolds depends heavily on the desired therapeutic target:

  • Select Thieno[2,3-d]pyrimidine if targeting Kinases (EGFR, PI3K) .[2][9] It is a proven bioisostere for the quinazoline core, offering predictable binding modes and high potency against epithelial cancers.

  • Select Thieno[2,3-b]pyridine if targeting PI-PLC or Tubulin . This scaffold offers a unique mechanism of action suitable for triple-negative breast cancer (TNBC) and colorectal cancer, provided that solubility issues are managed through prodrug strategies (e.g., esterification).

Future Direction: Hybrid molecules combining the kinase-binding features of the pyrimidine with the lipophilic, membrane-interacting properties of the pyridine are an emerging area of interest for overcoming multi-drug resistance.

References

  • BenchChem. (2025).[2] Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships. Retrieved from

  • ResearchGate. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from

  • MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Retrieved from

  • PubMed Central. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Retrieved from

  • University of Tehran. (2022). Synthesis and Cytotoxic Assessment of Thienopyridine Derivatives. Retrieved from

Sources

Strategic Characterization of the Nitrile Pharmacophore in Thienopyridines: A Comparative IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Pharmacophore

In the landscape of heterocyclic drug design, the thienopyridine scaffold (e.g., Clopidogrel, Prasugrel derivatives) serves as a critical template for antiplatelet and anticancer agents. The incorporation of a nitrile group (-C≡N) into this scaffold is a common bioisosteric strategy to improve metabolic stability and hydrogen-bonding capacity.

However, characterizing the nitrile group within this fused-ring system presents unique challenges. While Nuclear Magnetic Resonance (NMR) provides connectivity, it lacks the rapid, in-situ feedback required for process monitoring. This guide objectively compares Infrared (IR) spectroscopy against its primary alternatives (Raman, NMR, X-ray), establishing why FTIR—specifically Attenuated Total Reflectance (ATR)—is the industry benchmark for characterizing the nitrile moiety in thienopyridines.

Comparative Analysis: Selecting the Right Tool

Before detailing the IR protocol, it is essential to validate why IR is the method of choice for this specific application. The following table contrasts the performance of standard characterization techniques for the nitrile group (-C≡N).

Table 1: Performance Matrix for Nitrile Characterization in Thienopyridines
FeatureFTIR (Mid-IR) Raman Spectroscopy

C NMR
X-Ray Crystallography
Detection Principle Dipole Moment ChangePolarizability ChangeMagnetic Spin (Carbon)Electron Density Diffraction
Nitrile Signal Strong/Distinct (~2220 cm⁻¹)Strong/Sharp (~2225 cm⁻¹)Weak/Quaternary (~115 ppm)Definitive Bond Length (1.14 Å)
Sample State Solid or Liquid (Native)Solid or LiquidSolution OnlySingle Crystal Required
Throughput High (< 1 min)High (< 1 min)Low (10–30 min)Very Low (Days/Weeks)
Solvent Interference High (if solution phase)Low (Water is weak)High (Deuterated solvent cost)N/A
Primary Limitation Atmospheric CO₂ overlap Fluorescence interferenceSensitivity/SolubilityCrystal growth
Decision Logic for Researchers

While Raman is a powerful alternative, thienopyridines are often fluorescent, which can swamp the weak Raman scattering signal. NMR is definitive but too slow for kinetic monitoring. Therefore, FTIR is the optimal balance of speed, specificity, and cost-efficiency.

TechniqueSelection Start Sample: Thienopyridine Derivative State Is the sample solid or liquid? Start->State Fluorescence Is the compound fluorescent? State->Fluorescence Solid/Powder Solubility Is it soluble in deuterated solvents? State->Solubility Solution UseFTIR RECOMMENDATION: ATR-FTIR (Fast, No Fluorescence Issue) Fluorescence->UseFTIR Yes (High Background) UseRaman RECOMMENDATION: Raman Spectroscopy (Best for aqueous/glass) Fluorescence->UseRaman No Solubility->UseFTIR No (Insoluble) UseNMR RECOMMENDATION: 13C NMR (Structural Connectivity) Solubility->UseNMR Yes

Figure 1: Decision workflow for selecting the characterization technique. FTIR is the robust choice for fluorescent solid samples common in early-stage drug discovery.

Deep Dive: The Nitrile Signature in Thienopyridines

The nitrile group is a "spectroscopic lone wolf." It appears in a region (2000–2300 cm⁻¹) largely free of other organic vibrations, making it a pristine diagnostic handle.

The Frequency Shift

In a standard alkyl nitrile (e.g., acetonitrile), the C≡N stretch appears at 2250 cm⁻¹ . However, in thienopyridines, the nitrile is conjugated with an aromatic system.

  • Conjugation Effect: The

    
    -orbitals of the nitrile group overlap with the thienopyridine ring. This delocalization reduces the bond order of the C≡N triple bond, lowering the force constant (
    
    
    
    ).
  • Hooke’s Law:

    
    
    
    • As

      
       decreases due to conjugation, the wavenumber (
      
      
      
      ) drops.
    • Observed Range: Expect the peak at 2210–2230 cm⁻¹ .

Substituent Effects (Electronic Tuning)

The position and nature of substituents on the thienopyridine ring modulate this frequency:

  • Electron Donating Groups (EDGs): Groups like

    
     or 
    
    
    
    (common in positions adjacent to the nitrile in synthesis) push electron density into the ring. This increases the "single bond character" of the C-C bond attaching the nitrile, but can further lower the C≡N frequency via resonance.
  • Electron Withdrawing Groups (EWGs): Groups like

    
     or 
    
    
    
    remove electron density, stiffening the bond and shifting the frequency slightly higher (blue shift).

ElectronicEffects Thieno Thienopyridine Core Nitrile Nitrile Group (-C≡N) ~2220 cm⁻¹ Thieno->Nitrile Conjugation ShiftRed Red Shift (Lower ν) ~2210 cm⁻¹ Increased Intensity Thieno->ShiftRed Bond Weakening ShiftBlue Blue Shift (Higher ν) ~2230 cm⁻¹ Decreased Intensity Thieno->ShiftBlue Bond Stiffening EDG Electron Donor (-NH₂) Resonance Effect EDG->Thieno Pushes e⁻ EWG Electron Withdrawing (-NO₂) Inductive Effect EWG->Thieno Pulls e⁻

Figure 2: Impact of electronic substituents on the vibrational frequency of the nitrile group.

Experimental Protocol: ATR-FTIR Characterization

This protocol uses Attenuated Total Reflectance (ATR) , which eliminates the need for KBr pellets, reducing moisture contamination and sample prep time.

Materials & Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (Resolution: 4 cm⁻¹).

  • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Solvent: Isopropanol (analytical grade) for cleaning.

  • Reference: Polystyrene film (for calibration).

Step-by-Step Workflow

Step 1: System Validation (The "Trust" Step)

  • Action: Run a background scan (air only).

  • Check: Verify the presence of atmospheric CO₂ doublet at 2350 cm⁻¹ .

  • Why: The nitrile peak (~2220 cm⁻¹) is dangerously close to the CO₂ absorption. If your background is stale, atmospheric CO₂ changes will appear as negative or positive peaks in your sample spectrum, distorting the nitrile quantification. Always collect a fresh background immediately before the sample.

Step 2: Sample Preparation

  • Place ~2-5 mg of the solid thienopyridine powder onto the center of the ATR crystal.

  • Critical: Apply pressure using the anvil clamp until the "force gauge" (if available) enters the green zone. Good contact is essential for the evanescent wave to penetrate the sample.

Step 3: Data Acquisition

  • Scan Range: 4000–600 cm⁻¹.

  • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

  • Resolution: 4 cm⁻¹.

Step 4: Post-Processing & Analysis

  • Apply ATR Correction (if quantitative comparison is needed across different crystals).

  • Baseline Correction: Apply a linear baseline between 2400 cm⁻¹ and 2000 cm⁻¹.

  • Peak Picking: Identify the maximum intensity in the 2200–2250 cm⁻¹ window.

Interpretation & Troubleshooting Table
ObservationPotential CauseRemediation
Peak at 2350 cm⁻¹ Atmospheric CO₂Re-run background; purge system with N₂.
Weak Nitrile Signal Poor Crystal ContactIncrease anvil pressure; ensure sample is fine powder.
Peak at 2150 cm⁻¹ Azide/Alkyne ContaminationCheck synthesis route for unreacted azide or alkyne intermediates.
Broad Peak ~3300 cm⁻¹ Moisture / N-H StretchDry sample. Note: Primary amines (common in synthesis) also show doublet here.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for general IR frequency ranges).

  • Choi, S., et al. (2021).[1] "Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles". Chemistry – An Asian Journal.[1] Link

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • National Institutes of Health (NIH). "The infrared spectra of nitriles and related compounds frozen in Ar and H2O". PubMed. Link

  • Mettler Toledo. "IR vs Raman Spectroscopy | Advantages & Limitations". Link

Sources

A Comparative Analysis of Thieno[2,3-b]pyridine-6-carbonitrile Ligands in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Performance Evaluation

In the landscape of modern drug discovery, the thieno[2,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a detailed comparative analysis of the molecular docking performance of Thieno[2,3-b]pyridine-6-carbonitrile ligands against other known inhibitors targeting two clinically relevant proteins: PIM-1 kinase and Phosphoinositide-Specific Phospholipase C (PLC). Through a synthesis of published data and established in silico methodologies, we will explore the binding efficiencies and interaction patterns of these compounds, offering insights for researchers in medicinal chemistry and computational drug design.

The Versatility of the Thieno[2,3-b]pyridine Core

The thieno[2,3-b]pyridine nucleus is a bioisostere of purine, a fundamental component of nucleic acids, which contributes to its ability to interact with a diverse range of biological targets.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[2][3] The carbonitrile group at the 6-position can act as a key hydrogen bond acceptor, further enhancing the binding affinity of these ligands to their respective protein targets.

Comparative Docking Analysis: A Tale of Two Targets

To provide a robust comparison, we will focus on two distinct protein targets for which Thieno[2,3-b]pyridine-6-carbonitrile derivatives have shown inhibitory activity: PIM-1 kinase, a serine/threonine kinase implicated in cancer, and Phosphoinositide-Specific Phospholipase C (PLC), a key enzyme in cellular signaling pathways.

PIM-1 Kinase: A Target for Cancer Therapy

PIM-1 kinase is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is associated with various hematologic and solid tumors, making it an attractive target for anticancer drug development.

Several studies have highlighted the potential of thieno[2,3-b]pyridine derivatives as potent PIM-1 kinase inhibitors.[4][5] Molecular docking simulations have revealed that these compounds effectively occupy the ATP-binding pocket of the kinase. A key interaction often involves a hydrogen bond between the pyridine nitrogen and the hinge region residue Glu121.[6] The substituents on the thieno[2,3-b]pyridine core can be tailored to form additional interactions with hydrophobic pockets and other key residues, thereby enhancing potency and selectivity.[6]

To contextualize the performance of thieno[2,3-b]pyridine ligands, we compare their docking profiles with those of established kinase inhibitors that have been computationally repurposed for PIM-1, such as Nilotinib, Vemurafenib, and Idelalisib.[7]

Compound ClassRepresentative LigandTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Thieno[2,3-b]pyridine Compound 8dPIM-1 KinaseNot explicitly stated, but potent inhibitor (IC50 = 0.019 µM)Consistent with PIM-1 active site interactions[6]
Thieno[2,3-b]pyridine Compound 5bPIM-1 KinaseNot explicitly stated, but potent inhibitor (IC50 = 0.044 µM)Consistent with PIM-1 active site interactions[6]
Known Kinase Inhibitor NilotinibPIM-1 KinaseHigh binding ability reportedGlu121, Leu44, Asp131[7]
Known Kinase Inhibitor VemurafenibPIM-1 KinaseHigh binding ability reportedGlu121, Leu44, Asp131[7]

Note: Direct numerical comparison of docking scores between different studies can be misleading due to variations in software and protocols. The focus here is on the reported inhibitory activity and key interactions.

The docking studies suggest that while known kinase inhibitors can fit into the PIM-1 active site, the thieno[2,3-b]pyridine scaffold offers a versatile platform for designing novel inhibitors with high potency.[6][7]

Phosphoinositide-Specific Phospholipase C (PLC): A Key Signaling Enzyme

PLCs are crucial enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] Dysregulation of PLC signaling is implicated in various diseases, including cancer.[9]

The discovery of thieno[2,3-b]pyridines as potential anticancer agents was initially driven by virtual screening targeting PLCγ.[10][11] Docking studies have shown that these compounds can bind to the catalytic domain of PLC, with key interactions involving hydrogen bonds and hydrophobic contacts.[9]

U73122 is a widely used aminosteroid inhibitor of PLC.[12] However, its specificity has been questioned, with reports of off-target effects.[13]

Compound ClassRepresentative LigandTarget ProteinDocking SoftwareKey InteractionsReference
Thieno[2,3-b]pyridine Prodrug-like derivativesPI-PLC-δ1GOLD suite 5.8.1Not explicitly detailed[9]
Known PLC Inhibitor U73122Not specifiedNot applicableInhibits multiple PLC isoforms[13]

While direct comparative docking data is sparse, the development of thieno[2,3-b]pyridine-based PLC inhibitors was initiated through in silico methods, suggesting a strong theoretical basis for their interaction with the target.[11]

A Validated Molecular Docking Protocol: Ensuring Scientific Rigor

To ensure the reliability of in silico predictions, a validated and reproducible molecular docking workflow is paramount. The following protocol is a synthesis of best practices observed in the literature.[14][15][16]

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB retrieval, cleaning) grid Grid Generation (Define binding site) p_prep->grid l_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking Molecular Docking (e.g., AutoDock Vina, GOLD) l_prep->docking grid->docking scoring Scoring & Ranking (Binding energy/score) docking->scoring visual Visual Inspection (Pose analysis, interactions) scoring->visual post_proc Post-Docking Analysis (MM-GBSA, MD simulations) visual->post_proc

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology:

  • Protein Preparation:

    • Retrieve the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues, typically assuming a physiological pH of 7.4.

    • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the Thieno[2,3-b]pyridine-6-carbonitrile ligands and any comparators.

    • Convert the 2D structures to 3D and generate low-energy conformers.

    • Assign appropriate atom types and charges.

  • Grid Generation:

    • Define the binding site on the target protein, typically centered on the location of a known co-crystallized ligand or identified through binding site prediction algorithms.

    • Generate a grid box that encompasses the entire binding pocket.

  • Molecular Docking:

    • Utilize a validated docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligands into the defined grid.[16]

    • Employ a suitable search algorithm (e.g., Lamarckian Genetic Algorithm) to explore the conformational space of the ligand within the binding site.

  • Analysis of Results:

    • Rank the docked poses based on the scoring function of the docking program (e.g., binding energy in kcal/mol).

    • Visually inspect the top-ranked poses to analyze the binding mode, including hydrogen bonds, hydrophobic interactions, and other key contacts with the protein residues.

    • For more rigorous analysis, perform post-docking refinement using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations or short molecular dynamics (MD) simulations to better estimate binding free energies and assess the stability of the ligand-protein complex.[17]

Visualizing Ligand-Protein Interactions

The following diagram illustrates a hypothetical binding mode of a Thieno[2,3-b]pyridine-6-carbonitrile ligand within a generic kinase active site, highlighting key interactions that contribute to its inhibitory activity.

G cluster_protein Kinase Active Site hinge Hinge Region (e.g., Glu121) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket d_loop D-Loop ligand Thieno[2,3-b]pyridine-6-carbonitrile ligand->hinge H-bond (Pyridine N) ligand->gatekeeper van der Waals ligand->hydrophobic_pocket Hydrophobic Interaction ligand->d_loop H-bond (Carbonitrile N)

Caption: Key interactions of a Thieno[2,3-b]pyridine ligand in a kinase active site.

Conclusion and Future Directions

Molecular docking studies consistently demonstrate the potential of Thieno[2,3-b]pyridine-6-carbonitrile derivatives as potent and versatile ligands for various therapeutic targets. Their performance, when compared to known inhibitors in silico, underscores the value of this scaffold in drug design. The key to unlocking their full potential lies in a synergistic approach that combines computational predictions with robust experimental validation. Future studies should focus on direct, head-to-head comparisons of novel thienopyridine derivatives with clinical candidates, employing standardized and validated in silico and in vitro assays to provide a clearer picture of their therapeutic promise.

References

  • Huang, J., Yuan, Y., Zhu, X., Li, G., Xu, Y., Chen, W., & Zhu, Y. (2022). Identification of Pim-1 Kinase Inhibitors by Pharmacophore Model, Molecular Docking-based Virtual Screening, and Biological Evaluation. Current Computer-Aided Drug Design, 18(3), 240–246.
  • Re-positioning of known drugs for Pim-1 kinase target using molecular docking analysis. (n.d.).
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1747-1761.
  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. (2021). Molecules, 26(16), 4994.
  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). Life, 13(8), 1635.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 836.
  • Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(12), 2154-2159.
  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2023). Molecules, 28(15), 5801.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances, 12(35), 22869-22884.
  • Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. (2018). Bioorganic Chemistry, 80, 674-692.
  • Molecular Architect: A User-Friendly Workflow for Virtual Screening. (2020). ACS Omega, 5(12), 6896-6906.
  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022).
  • GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2021). Molecules, 26(16), 4994.
  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][7][18][19]triazolo[1,5-a]pyrimidine Derivatives. (2024). Molecules, 29(5), 1088.

  • Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. (2018). Bioorganic Chemistry, 80, 674-692.
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (2022). Molecules, 27(5), 1501.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2014). PLoS ONE, 9(9), e101132.
  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2025). bioRxiv.
  • Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. (2021). International Journal of Molecular Sciences, 22(16), 8856.
  • Practical Considerations in Virtual Screening and Molecular Docking. (2015). Methods in Molecular Biology, 1263, 147-164.
  • Typical workflow of docking-based virtual screening. (n.d.).
  • Phosphoinositide-specific phospholipase C. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Inhibitors of Phosphatidylinositol-specific Phospholipase C with Myo-inositol Scaffold. (2025). Current Medicinal Chemistry.
  • Inhibition of phosphatidylinositol-specific phospholipase C: studies on synthetic substrates, inhibitors and a synthetic enzyme. (1998). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1393(2-3), 193-210.
  • Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen. (2013). Journal of Biological Chemistry, 288(45), 32494-32503.
  • Phospholipase C. (n.d.). In Wikipedia.
  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1718-1725.
  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (2016). Scholar.cu.edu.eg.

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Safety Operating Guide

Thieno[2,3-b]pyridine-6-carbonitrile: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Acid-Lock" Directive

CRITICAL SAFETY ALERT: Thieno[2,3-b]pyridine-6-carbonitrile contains a nitrile (cyano) moiety fused to a thienopyridine core. While chemically stable under neutral conditions, this compound must never enter an acidic waste stream.

Acidification of nitrile-bearing waste can catalyze the hydrolysis of the cyano group, potentially liberating Hydrogen Cyanide (HCN) gas—a rapid-acting chemical asphyxiant.

Immediate Disposal Parameters:

  • Waste Class: Toxic Organic / Non-Halogenated (unless mixed with halogens).

  • pH Requirement: Waste stream must be maintained at pH ≥ 9 .

  • RCRA Status: Treat as Hazardous Waste (Characteristic Reactivity/Toxicity).

  • Incompatibility: Strong Acids, Strong Oxidizers.[1]

Part 1: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactive potential. Thieno[2,3-b]pyridine-6-carbonitrile is not merely "organic waste"; it is a functionalized heterocycle with specific reactive vulnerabilities.

Structural Hazard Analysis

The molecule consists of a pyridine ring fused to a thiophene ring, with a nitrile substituent at position 6.

Functional GroupDisposal ImplicationMechanism of Hazard
Nitrile (-CN) High Risk. Precursor to HCN.Hydrolysis in acidic media releases cyanide ions (

), which protonate to form volatile HCN gas.
Thienopyridine Core Environmental Toxin. Heterocyclic aromatics are often persistent in aquatic environments and toxic to marine life. Zero drain disposal.
Pyridine Nitrogen Basic Character. The ring nitrogen provides slight basicity, but not enough to self-buffer against strong acid additions.
Physical & Toxicological Properties
  • State: Solid (crystalline powder).

  • Solubility: Low in water; soluble in DMSO, DMF, and chlorinated solvents.

  • Toxicity (Predicted): Acute Toxicant (Oral/Dermal/Inhalation). Irritant to mucous membranes.

Part 2: The Self-Validating Disposal Workflow

This protocol uses a "Check-Verify-Act" logic to prevent cross-contamination.

The Decision Matrix (Visualized)

The following diagram outlines the logical flow for segregating this specific waste.

DisposalWorkflow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Contaminated PPE) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Liquid DoubleBag Double Bag in 6-mil Polyethylene Solid->DoubleBag LabelSolid Label: 'Toxic Solid - Cyanide Organic' DoubleBag->LabelSolid pHCheck CRITICAL: Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic pH < 7 NeutralBasic Neutral/Basic (pH ≥ 7) pHCheck->NeutralBasic pH ≥ 7 Basify Adjust to pH 9-10 (Add NaOH/KOH) Acidic->Basify Neutralize First Segregate Segregate: Non-Halogenated Organic Waste NeutralBasic->Segregate Basify->Segregate Segregate->LabelSolid Final Tagging

Figure 1: Waste segregation logic tree emphasizing the critical pH check step for liquid waste streams to prevent HCN generation.

Part 3: Detailed Operational Procedures

Solid Waste Disposal (Pure Compound & PPE)

Scope: Expired pure substance, contaminated gloves, weighing boats, and filter paper.

  • Primary Containment: Place waste into a clear, 6-mil polyethylene bag.

  • Secondary Containment: Place the primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Thieno[2,3-b]pyridine-6-carbonitrile (Solid)."

    • Hazard Checkboxes: Toxic, Irritant.

    • Note: Add "Organic Nitrile" to the remarks section to alert waste handlers.

Liquid Waste Disposal (Reaction Mixtures)

Scope: HPLC effluent, mother liquors from recrystallization (e.g., DMSO, Ethanol).

  • Solvent Compatibility Check: Ensure the primary solvent is compatible with the "Organic Non-Halogenated" stream (unless chlorinated solvents were used, in which case use "Organic Halogenated").

  • The pH "Lock":

    • Dip a pH strip into the waste solution.

    • If pH < 9: Slowly add 1M NaOH or saturated Sodium Bicarbonate (

      
      ) until pH is alkaline (9-10).
      
    • Scientific Rationale: Keeping the pH basic stabilizes the cyanide moiety, preventing the equilibrium shift toward volatile HCN (

      
      ).
      
  • Transfer: Pour into the appropriate carboy (typically white/translucent HDPE).

  • Do Not Overfill: Leave 10% headspace for expansion.

Empty Container Management (RCRA Empty)

According to EPA 40 CFR 261.7, a container is "empty" only if:

  • All wastes have been removed using common practices (pouring/pumping).

  • No more than 2.5 centimeters (1 inch) of residue remains.

  • Triple Rinse Procedure:

    • Rinse the bottle 3 times with a solvent capable of dissolving the residue (e.g., Acetone or DMSO).

    • Collect the Rinsate: The rinsate must be disposed of as Hazardous Liquid Waste (see 3.2). It cannot go down the drain.

    • Deface the label and discard the bottle as standard trash only after triple rinsing.

Part 4: Emergency Response & Spill Control

In the event of a spill, the priority is protecting personnel from potential cyanide exposure.

Spill Response Diagram:

SpillResponse Alert 1. ALERT Evacuate Area PPE 2. PPE UP Nitrile Gloves x2 Respirator (if dust) Alert->PPE Control 3. CONTROL Cover with absorbent (Vermiculite) PPE->Control Clean 4. CLEAN Scoop into jar Wash area with mild base Control->Clean

Figure 2: Immediate response workflow for solid spills.

Specific Spill Tactics:

  • Powder Spill: Do not dry sweep (generates dust). Cover with wet paper towels (dampened with dilute bleach or water) to prevent aerosolization, then scoop.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use acidic absorbents.

  • Medical Emergency: If ingested or inhaled, suspect cyanide toxicity. Administer standard cyanide antidote protocols (e.g., Hydroxocobalamin) if trained medical personnel are present.

Part 5: Regulatory Compliance

US EPA Waste Codes

While Thieno[2,3-b]pyridine-6-carbonitrile does not have a unique P-list or U-list CAS number, it falls under the following regulatory umbrellas:

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteD003 (Reactivity - potential to generate toxic gas) if mixed with acids. Otherwise Toxic .[2]
DOT (Transport) Toxic Solid, Organic, N.O.S.[3]UN 2811 or UN 3439 (Nitriles, solid, toxic, n.o.s.).
SARA Title III Section 313Reportable as "Cyanide Compounds."
Storage Requirements
  • Segregation: Store in a "Toxic" cabinet.

  • Separation: Keep physically separated from Acids (Hydrochloric, Sulfuric) and Oxidizers .

  • Shelf Life: Check stability annually. If the compound discolors (darkens), it may be decomposing; dispose of immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). Thieno[2,3-b]pyridine Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Toxic and Hazardous Substances: Cyanide. [Link]

Sources

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